Ipatasertib-NH2 dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C21H28Cl3N5O2 |
|---|---|
Molekulargewicht |
488.8 g/mol |
IUPAC-Name |
(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C21H26ClN5O2.2ClH/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14;;/h2-5,12-13,16-17,28H,6-11,23H2,1H3;2*1H/t13-,16-,17-;;/m1../s1 |
InChI-Schlüssel |
JUPJLFOYULADQR-AXGUDRQCSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O.Cl.Cl |
Kanonische SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O.Cl.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ipatasertib-NH2 Dihydrochloride: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipatasertib, a potent and selective inhibitor of the serine/threonine kinase AKT, is a key therapeutic agent under investigation for various cancers. A derivative, Ipatasertib-NH2, serves as a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs), offering a novel modality for targeted protein degradation. This technical guide provides a comprehensive overview of the synthesis and purification of Ipatasertib-NH2 dihydrochloride. It includes a detailed examination of the synthetic pathways, experimental protocols, and data presentation in structured tables. Furthermore, this guide visualizes the pertinent signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.
Introduction to Ipatasertib and the PI3K/AKT Signaling Pathway
Ipatasertib is an orally bioavailable small molecule that inhibits all three isoforms of AKT (AKT1, AKT2, and AKT3), a central node in the PI3K/AKT/mTOR signaling cascade.[1] This pathway is critical for regulating cell proliferation, survival, and metabolism.[1] Hyperactivation of the PI3K/AKT pathway, often due to genetic alterations, is a common feature in many human cancers.[1] By inhibiting AKT, Ipatasertib effectively blocks downstream signaling, leading to reduced tumor cell growth and induction of apoptosis.[2]
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate phosphoinositide 3-kinase (PI3K).[3] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation.[3] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth and survival.[3] Ipatasertib competitively binds to the ATP-binding pocket of AKT, preventing its kinase activity.[3]
Synthesis of this compound
The synthesis of Ipatasertib is a convergent process, involving the coupling of two key chiral intermediates. The commercial manufacturing process is a ten-step synthesis with eight isolated intermediates. The synthesis of this compound involves a modification of the parent Ipatasertib molecule. Based on the available data, the isopropylamino group of Ipatasertib is replaced by a primary amino group (-NH2). This modification provides a reactive handle for conjugation to other molecules, such as linkers for PROTACs.
The final step in the synthesis is the formation of the dihydrochloride salt, which typically improves the compound's stability and solubility.
References
Ipatasertib-NH2 Dihydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib, also known as GDC-0068, is a potent and highly selective, orally bioavailable small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] As a central player in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, AKT is a critical regulator of diverse cellular functions, including proliferation, survival, and metabolism.[1][2] The frequent hyperactivation of this pathway in a multitude of human cancers has positioned AKT as a compelling therapeutic target.[2] Ipatasertib functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of AKT and thereby impeding downstream signaling events that drive tumor growth and survival.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of Ipatasertib-NH2 dihydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of the core biological pathways and experimental workflows.
Core Mechanism of Action: ATP-Competitive Inhibition of AKT
Ipatasertib exerts its therapeutic effect by directly binding to the ATP-binding pocket within the kinase domain of the AKT protein.[1][4] This binding action is competitive with adenosine triphosphate (ATP), the natural substrate for the kinase. By occupying this pocket with high affinity, Ipatasertib prevents the transfer of a phosphate group from ATP to the downstream substrates of AKT.[1][3] This blockade of phosphotransferase activity is the cornerstone of Ipatasertib's mechanism, leading to a comprehensive shutdown of AKT-mediated signaling.[3]
The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activate PI3K.[2][4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 recruits AKT to the plasma membrane, where it is fully activated via phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[2] Once activated, AKT phosphorylates a wide array of downstream proteins that promote cell cycle progression, protein synthesis, and cell survival while inhibiting apoptosis.[1] Ipatasertib's intervention at the level of AKT effectively curtails these pro-tumorigenic processes.
Quantitative Data Summary
Preclinical Efficacy: In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Preclinical studies have demonstrated that cancer cell lines with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations, are more sensitive to Ipatasertib.[5]
| Cell Line | Cancer Type | PTEN Status | Ipatasertib IC₅₀ (µM) | Reference |
| SPEC-2 | Uterine Serous Carcinoma | Null | 2.05 | [6] |
| ARK1 | Uterine Serous Carcinoma | Wildtype | 6.62 | [6] |
| HEC-1A | Endometrial Cancer | - | 4.65 | [7] |
| ECC-1 | Endometrial Cancer | - | 2.92 | [7] |
| Mean (PTEN loss/PIK3CA mutant) | Various | Altered | 4.8 ± 0.56 | [5] |
| Median (PTEN loss/PIK3CA mutant) | Various | Altered | 2.2 | [5] |
| Mean (PTEN/PIK3CA wildtype) | Various | Wildtype | 8.4 ± 0.48 | [5] |
| Median (PTEN/PIK3CA wildtype) | Various | Wildtype | 10 | [5] |
| Akt3 | - | - | 0.008 | [8] |
Clinical Efficacy: Selected Phase II & III Trial Results
Ipatasertib has been evaluated in numerous clinical trials across various cancer types, both as a monotherapy and in combination with other agents. The following table summarizes key efficacy data from selected trials.
| Trial Name | Cancer Type | Treatment Arm | Control Arm | Endpoint | Result | Reference |
| LOTUS (Phase II) | Metastatic Triple-Negative Breast Cancer (mTNBC) | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Median PFS (ITT) | 6.2 months vs 4.9 months (HR 0.60) | [9] |
| LOTUS (Phase II) | mTNBC | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Median OS (ITT) | 25.8 months vs 16.9 months (HR 0.62) | [9] |
| IPATunity130 (Cohort A, Phase III) | PIK3CA/AKT1/PTEN-altered mTNBC | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Median PFS | 7.4 months vs 6.1 months (HR 1.02) | [10] |
| IPATunity130 (Cohort B, Phase III) | PIK3CA/AKT1/PTEN-altered HR+/HER2- aBC | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Median PFS | 9.3 months vs 9.3 months (HR 1.00) | [10] |
| TAPISTRY (Phase II) | AKT-mutant solid tumors | Ipatasertib monotherapy | - | ORR | 31.3% | [11] |
Experimental Protocols
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat cells with a range of Ipatasertib concentrations (e.g., 0.01 µM to 25 µM) for 72 hours.[12][13]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[13]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[13]
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[13]
-
IC50 Calculation: Plot the percent viability against the logarithm of the Ipatasertib concentration and use non-linear regression to determine the IC50 value.[12]
Western Blot Analysis of AKT Pathway Inhibition
Western blotting is employed to detect and quantify the levels of specific proteins, including the phosphorylated forms of AKT and its downstream targets, to confirm the pharmacodynamic effects of Ipatasertib.[14]
-
Cell Treatment and Lysis: Treat cultured cells with Ipatasertib for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the protein of interest (e.g., p-AKT Ser473, total AKT, p-S6) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Tumor Model
Xenograft studies in immunodeficient mice are crucial for evaluating the anti-tumor efficacy of Ipatasertib in a living organism.[15]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of athymic nude mice.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.[6]
-
Drug Administration: Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer Ipatasertib orally (e.g., at 40 mg/kg or 100 mg/kg) daily for a defined period (e.g., 21 days).[6][15]
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[6][15]
Conclusion
This compound is a highly specific, ATP-competitive pan-AKT inhibitor with a well-defined mechanism of action. By targeting a central node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway, Ipatasertib effectively inhibits downstream signaling, leading to reduced cell proliferation and survival. Preclinical and clinical data have demonstrated its anti-tumor activity in various cancer types, particularly those with underlying PI3K/AKT pathway alterations. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Ipatasertib and other AKT inhibitors.
References
- 1. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. Ipatasertib plus paclitaxel for PIK3CA/AKT1/PTEN-altered hormone receptor-positive HER2-negative advanced breast cancer: primary results from cohort B of the IPATunity130 randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. benchchem.com [benchchem.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Ipatasertib-NH2 Dihydrochloride: A Technical Guide to its Role in the PI3K/AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib-NH2 dihydrochloride, also known as Ipatasertib or GDC-0068, is a potent and selective, orally bioavailable small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] As a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, AKT is a critical regulator of numerous cellular processes, including cell proliferation, survival, and metabolism. The dysregulation of this pathway is a frequent event in a wide variety of human cancers, making AKT an attractive therapeutic target.[1][2] Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT and thereby preventing its catalytic activity.[1] This technical guide provides a comprehensive overview of Ipatasertib's mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is subsequently phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.
Ipatasertib exerts its therapeutic effect by directly inhibiting the kinase activity of all three AKT isoforms.[1] It achieves this by competing with adenosine triphosphate (ATP) for binding within the kinase domain of the AKT protein.[1] This competitive inhibition prevents the transfer of a phosphate group from ATP to downstream AKT substrates, effectively blocking the propagation of pro-survival and pro-proliferative signals.[1]
Caption: PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.
Quantitative Data
In Vitro Potency of Ipatasertib
Ipatasertib demonstrates potent inhibition of all three AKT isoforms in cell-free assays.
| Parameter | AKT1 | AKT2 | AKT3 | Reference |
| IC50 (nM) | 5 | 18 | 8 | [1][3] |
In Vitro Cell Viability (IC50) of Ipatasertib in Cancer Cell Lines
The anti-proliferative activity of Ipatasertib has been evaluated in a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 1.1 | |
| PC3 | Prostate Cancer | 0.8 | |
| BT474M1 | Breast Cancer | 0.7 | |
| HCT116 (WT) | Colon Cancer | 10.58 | [2] |
| HCT116 (p53-/-) | Colon Cancer | 9.149 | [2] |
In Vivo Efficacy of Ipatasertib in Xenograft Models
Ipatasertib has demonstrated significant anti-tumor activity in various xenograft models.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| HCT116 WT | Colon Cancer | 30 mg/kg, daily | Significant inhibition | [2] |
| Lkb1fl/flp53fl/fl mice | Endometrial Cancer | 50 mg/kg, daily | 52.2% reduction in tumor weight | [4] |
Clinical Trial Data
Ipatasertib has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other agents.
| Trial Identifier | Phase | Cancer Type | Treatment | Key Outcomes | Reference |
| IPATunity130 | III | Triple-Negative Breast Cancer | Ipatasertib + Paclitaxel | No significant improvement in PFS or OS | [5] |
| IPATential150 | III | Metastatic Castration-Resistant Prostate Cancer | Ipatasertib + Abiraterone | No improvement in OS | [6] |
| TAPISTRY (Cohort E) | II | AKT1/2/3 Mutant Solid Tumors | Ipatasertib monotherapy | ORR of 31.3% in efficacy-evaluable patients | [7] |
Experimental Protocols
Western Blot for AKT Phosphorylation
This protocol is designed to assess the inhibition of AKT phosphorylation in cancer cells following treatment with Ipatasertib.
1. Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Ipatasertib (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AKT signal to the total AKT signal.
Caption: A typical experimental workflow for Western Blot analysis.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with Ipatasertib.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of Ipatasertib and a vehicle control (DMSO) for a predetermined duration (e.g., 72 hours).
3. MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the Ipatasertib concentration to determine the IC50 value.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of AKT isoforms and the inhibitory effect of Ipatasertib.
1. Kinase Reaction Setup:
-
In a 384-well plate, combine the AKT enzyme (AKT1, AKT2, or AKT3), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add serial dilutions of Ipatasertib or a vehicle control (DMSO).
2. Kinase Reaction:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
3. ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
4. ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to provide the reagents for a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature.
5. Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
6. Data Analysis:
-
Calculate the percentage of kinase inhibition for each Ipatasertib concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the Ipatasertib concentration to determine the IC50 value.
Conclusion
This compound is a well-characterized, potent pan-AKT inhibitor that effectively targets a key signaling pathway frequently dysregulated in cancer. Its mechanism of action as an ATP-competitive inhibitor of all three AKT isoforms has been extensively validated through a variety of in vitro and in vivo studies. While clinical trial results have been mixed, ongoing research continues to explore its therapeutic potential, particularly in patient populations with specific genetic alterations in the PI3K/AKT pathway. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the activity and efficacy of Ipatasertib and other AKT inhibitors in the context of cancer drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. promega.com [promega.com]
Ipatasertib-NH2 Dihydrochloride as a PROTAC Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Ipatasertib-NH2 dihydrochloride as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the serine/threonine kinase AKT. We will delve into the mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize critical pathways and workflows.
Introduction: Targeting AKT with PROTAC Technology
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making AKT a prime therapeutic target.[1] While traditional small-molecule inhibitors of AKT have been developed, they often face challenges such as acquired resistance and off-target effects.
PROTAC technology offers an alternative therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins. A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[3]
Ipatasertib, a potent and selective ATP-competitive inhibitor of all three AKT isoforms, serves as an effective warhead for an AKT-targeting PROTAC.[4] Its derivative, this compound, provides a convenient attachment point for a linker, enabling its incorporation into a PROTAC molecule. A notable example is the PROTAC INY-03-041 , which links Ipatasertib to a ligand for the E3 ligase Cereblon (CRBN), lenalidomide, via a ten-hydrocarbon linker.[5]
Mechanism of Action
The mechanism of an Ipatasertib-based PROTAC, such as INY-03-041, involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to an AKT isoform and the CRBN E3 ligase, forming a ternary complex (AKT-PROTAC-CRBN).
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of AKT.
-
Proteasomal Degradation : The polyubiquitinated AKT is then recognized and degraded by the 26S proteasome.
-
Recycling : The PROTAC is released after inducing ubiquitination and can then bind to another AKT molecule, acting catalytically to induce the degradation of multiple target proteins.[6]
This process leads to the sustained depletion of AKT protein levels, offering a more prolonged inhibition of downstream signaling compared to traditional inhibitors.[7]
Quantitative Data
The following tables summarize the key quantitative data for the Ipatasertib-based PROTAC, INY-03-041.
| Compound | Target | IC50 (nM) |
| INY-03-041 | AKT1 | 2.0 |
| AKT2 | 6.8 | |
| AKT3 | 3.5 | |
| Table 1: Biochemical Inhibition of AKT Isoforms by INY-03-041.[7] |
| Cell Line | Cancer Type | GR50 (nM) |
| GDC-0068 (Ipatasertib) | ||
| ZR-75-1 | Breast Cancer | 229 |
| T47D | Breast Cancer | - |
| LNCaP | Prostate Cancer | - |
| MCF-7 | Breast Cancer | - |
| MDA-MB-468 | Breast Cancer | - |
| HCC1937 | Breast Cancer | - |
| Table 2: Anti-proliferative Effects of GDC-0068 (Ipatasertib) and INY-03-041 in Various Cancer Cell Lines. GR50 represents the concentration at which the growth rate is 50% inhibited. |
| Cell Line | Compound | Concentration for Max Degradation | Time for Partial Degradation | Time for Max Degradation | Observation |
| MDA-MB-468 | INY-03-041 | 100-250 nM | 4 hours | 24 hours | "Hook effect" observed at concentrations ≥ 500 nM.[7] |
| Table 3: Cellular Degradation of AKT by INY-03-041.[7] |
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway
The diagram below illustrates the central role of AKT in the PI3K signaling cascade.
References
- 1. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
The Salt and the Amine: A Technical Guide to Ipatasertib and its Dihydrochloride and Amine Analogs
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 8, 2025 – This technical guide provides an in-depth analysis of the potent pan-Akt inhibitor Ipatasertib, its dihydrochloride salt form, and its amine-functionalized derivative, Ipatasertib-NH2 dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical differences between these molecules, offering a comprehensive resource for their application in oncology research and development.
Ipatasertib is a highly selective, ATP-competitive small molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] The dysregulation of the PI3K/Akt signaling pathway is a frequent event in a multitude of human cancers, making Akt a prime therapeutic target.[3][4] Ipatasertib has demonstrated potent anti-proliferative activity in both preclinical models and clinical trials.[1][5] To facilitate its use in research and clinical development, Ipatasertib is often formulated as a dihydrochloride salt to enhance its physicochemical properties. Furthermore, a derivative, Ipatasertib-NH2, has been developed as a crucial component for the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[6]
Core Compound Characteristics
Ipatasertib and its dihydrochloride salt are fundamentally the same active pharmaceutical ingredient (API). The addition of two hydrochloride moieties to the basic nitrogen centers of the Ipatasertib molecule forms the dihydrochloride salt. This salt formation is a common strategy in pharmaceutical development to improve the solubility, stability, and bioavailability of a drug substance. Ipatasertib-NH2 is a distinct chemical entity, an analog of Ipatasertib designed with a primary amine group, which serves as a synthetic handle for conjugation, particularly in the creation of PROTACs.[6]
Quantitative Data Summary
The following tables provide a comparative summary of the key quantitative data for Ipatasertib and its dihydrochloride salt.
| Property | Ipatasertib | Ipatasertib Dihydrochloride | Reference(s) |
| Molecular Formula | C₂₄H₃₂ClN₅O₂ | C₂₄H₃₂ClN₅O₂ · 2HCl | [7][8] |
| Molecular Weight | 458.00 g/mol | 530.92 g/mol | [7][8] |
| CAS Number | 1001264-89-6 | 1396257-94-5 | [8][9] |
| Appearance | White to light yellow solid | Solid | [9] |
| Solubility (DMSO) | ~92 mg/mL (~200.87 mM) | 100 mg/mL (ultrasonic) | [8][9] |
| Solubility (Water) | < 1 mg/mL (insoluble or slightly soluble) | ≥ 41 mg/mL | [8][10] |
Table 1: Physicochemical Properties
| Target | Ipatasertib (IC₅₀) | Ipatasertib Dihydrochloride (IC₅₀) | Reference(s) |
| Akt1 | 5 nM | 5 nM | [8][9] |
| Akt2 | 18 nM | 18 nM | [8][9] |
| Akt3 | 8 nM | 8 nM | [8][9] |
| PKA | 3100 nM | 3100 nM | [8] |
Table 2: In Vitro Potency
Mechanism of Action: The PI3K/Akt Signaling Pathway
Ipatasertib functions by competitively binding to the ATP-binding pocket of Akt, thereby preventing the phosphorylation of its downstream substrates.[2] This inhibition blocks the pro-survival and pro-proliferative signals mediated by the PI3K/Akt pathway. The tumor suppressor PTEN is a negative regulator of this pathway; its loss leads to hyperactivation of Akt, rendering cancer cells particularly sensitive to Ipatasertib.[11]
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is a representative method for assessing the anti-proliferative effects of Ipatasertib in cancer cell lines.[5]
-
Cell Seeding: Plate cancer cells (e.g., HEC-1A, ECC-1) in 96-well plates at a density of 3x10³ to 5x10⁵ cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat cells with a range of Ipatasertib concentrations (e.g., 0.01 to 100 µM) for 72 hours.[5][12] A vehicle control (DMSO) should be included.
-
MTT Addition: Add 5 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[5][12]
-
Formazan Solubilization: Remove the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, the concentration of Ipatasertib that inhibits cell growth by 50%, using a suitable curve-fitting software.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Ipatasertib in a mouse xenograft model.[11][13]
-
Animal Models: Use 4-8 week old immunodeficient mice (e.g., athymic nude mice).[11][13]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor volume twice weekly using calipers. Calculate tumor volume using the formula: (Length × Width²)/2.[11]
-
Drug Administration: Once tumors reach a volume of 150-200 mm³, randomize mice into treatment and vehicle control groups. Administer Ipatasertib orally once daily at the desired dose (e.g., 100 mg/kg).[11]
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors are excised for further analysis.
-
Pharmacodynamic Analysis: Tumor tissues can be homogenized and subjected to Western blotting to analyze the phosphorylation status of Akt and its downstream targets (e.g., PRAS40, S6).
This compound for PROTAC Synthesis
Ipatasertib-NH2 serves as a ligand for the target protein (Akt) in the construction of PROTACs.[6] A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[14][15] The synthesis of a PROTAC generally involves linking the target protein ligand (Ipatasertib-NH2) to an E3 ligase ligand via a chemical linker.[16]
Conclusion
Ipatasertib is a potent and selective pan-Akt inhibitor with significant therapeutic potential in oncology. The dihydrochloride salt form offers improved physicochemical properties, facilitating its use in research and clinical settings. The amine-functionalized derivative, Ipatasertib-NH2, provides a valuable tool for the development of novel therapeutic modalities such as PROTACs. This guide provides a foundational understanding of these compounds, their key characteristics, and their application in cancer research.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. nbinno.com [nbinno.com]
- 4. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ipatasertib | C24H32ClN5O2 | CID 24788740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Ipatasertib-NH2 Dihydrochloride for AKT Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. Ipatasertib (also known as GDC-0068), a potent and selective ATP-competitive pan-AKT inhibitor, has been extensively investigated in clinical trials.[1][2] This technical guide provides a comprehensive overview of Ipatasertib, clarifying its mechanism of action as an inhibitor of AKT signaling. Furthermore, it introduces a key evolution in targeting AKT: the development of proteolysis-targeting chimeras (PROTACs) that leverage an Ipatasertib core to induce the degradation of the AKT protein. A leading example of such a degrader is INY-03-041, which conjugates Ipatasertib to a ligand for the Cereblon E3 ubiquitin ligase.[3][4] This guide will delve into the preclinical data for both Ipatasertib and the AKT degrader INY-03-041, present detailed experimental protocols for their evaluation, and provide visual representations of the underlying biological pathways and experimental workflows.
Ipatasertib-NH2 Dihydrochloride: An ATP-Competitive AKT Inhibitor
Ipatasertib, often supplied as a dihydrochloride salt for improved solubility and stability, is a small molecule that inhibits the activity of all three AKT isoforms (AKT1, AKT2, and AKT3).[5][6] Its primary mechanism of action is to compete with ATP for binding to the kinase domain of AKT.[7][8] This prevents the phosphorylation of downstream AKT substrates, thereby blocking the pro-survival and pro-proliferative signals of the pathway.[9] It is crucial to note that Ipatasertib's primary function is the inhibition of AKT's kinase activity, not the induction of its degradation.[7][10] In fact, some studies have shown that ATP-competitive inhibitors like Ipatasertib can lead to an accumulation of phosphorylated AKT (pAKT) by shielding it from phosphatases, even while blocking its downstream signaling.[7][8]
Quantitative Data: In Vitro Potency of Ipatasertib
The following tables summarize the in vitro potency of Ipatasertib in both biochemical and cell-based assays.
Table 1: Biochemical Inhibition of AKT Isoforms by Ipatasertib
| Isoform | IC50 (nM) |
| AKT1 | 5[5] |
| AKT2 | 18[5] |
| AKT3 | 8[5] |
Table 2: Anti-proliferative Activity of Ipatasertib in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Features | IC50 (µM) |
| ARK1 | Uterine Serous Carcinoma | PTEN wild-type | 6.62[3] |
| SPEC-2 | Uterine Serous Carcinoma | PTEN null | 2.05[3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN null, PIK3CA mutant | More sensitive to ATP-competitive inhibitors |
| MDA-MB-231 | Triple-Negative Breast Cancer | KRAS/BRAF mutant | Less sensitive to ATP-competitive inhibitors |
| LNCaP | Prostate Cancer | PTEN null | 0.11[5] |
| TOV-21G.x1 | Ovarian Cancer | PIK3CA mutant | 0.44[5] |
| MCF7-neo/HER2 | Breast Cancer | HER2 amplified | 2.56[5] |
From Inhibition to Degradation: The PROTAC Approach with INY-03-041
To overcome potential resistance mechanisms to AKT inhibitors and to achieve a more sustained and profound pathway blockade, researchers have developed PROTACs that target AKT for degradation.[4] INY-03-041 is a prime example, consisting of the Ipatasertib (GDC-0068) molecule linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This bifunctional molecule brings AKT into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of AKT by the proteasome.[4]
Quantitative Data: In Vitro Profile of the AKT Degrader INY-03-041
The following tables summarize the in vitro activity of INY-03-041.
Table 3: Biochemical Inhibition of AKT Isoforms by INY-03-041
| Isoform | IC50 (nM) |
| AKT1 | 2.0[3] |
| AKT2 | 6.8[3] |
| AKT3 | 3.5[3] |
Table 4: AKT Degradation and Anti-proliferative Activity of INY-03-041
| Cell Line | Cancer Type | Key Genetic Features | Degradation Profile | GR50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN null, PIK3CA mutant | Maximal degradation between 100-250 nM[4] | - |
| ZR-75-1 | Breast Cancer | PIK3CA mutant | - | 16[4] |
GR50 is the concentration at which the growth rate is inhibited by 50%.
Signaling Pathways and Mechanisms of Action
The PI3K/AKT Signaling Pathway and Ipatasertib Inhibition
The following diagram illustrates the canonical PI3K/AKT signaling pathway and the point of intervention for Ipatasertib.
Caption: PI3K/AKT signaling pathway and Ipatasertib's mechanism of action.
Mechanism of AKT Degradation by INY-03-041 (PROTAC)
The following diagram illustrates how INY-03-041 induces the degradation of AKT.
Caption: Mechanism of AKT degradation induced by the PROTAC INY-03-041.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Ipatasertib and AKT degraders.
Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Workflow:
Caption: Step-by-step workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Ipatasertib or INY-03-041 in DMSO (e.g., 10 mM).
-
Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO-containing medium) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the diluted compounds.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay and Data Analysis:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Western Blotting for AKT Signaling and Degradation
This protocol is for assessing the levels of total and phosphorylated AKT and its downstream targets, or for quantifying AKT degradation.
Workflow:
Caption: Workflow for Western blotting to analyze protein levels.
Methodology:
-
Sample Preparation:
-
Treat cells with the desired concentrations of Ipatasertib or INY-03-041 for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-total AKT, anti-pAKT (Ser473), anti-pPRAS40, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Immunoprecipitation for Ubiquitination
This protocol is for detecting the ubiquitination of a target protein.
Methodology:
-
Cell Lysis under Denaturing Conditions:
-
Treat cells with the compound of interest and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.
-
Lyse cells in a buffer containing 1% SDS and boil for 10 minutes to dissociate protein complexes.
-
Dilute the lysate 10-fold with a non-SDS lysis buffer to reduce the SDS concentration to 0.1%.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-AKT antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform Western blotting as described in section 4.2, using an anti-ubiquitin antibody to detect the ubiquitinated AKT.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis and necrosis in cells following compound treatment.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the compound for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the cell populations:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Conclusion
Ipatasertib is a well-characterized, potent inhibitor of AKT, with demonstrated activity in preclinical models and clinical trials. The evolution from AKT inhibition to targeted AKT degradation, exemplified by the PROTAC INY-03-041, represents a promising strategy to achieve a more profound and durable response in cancers with a dysregulated PI3K/AKT/mTOR pathway. This technical guide provides researchers and drug development professionals with the foundational knowledge, quantitative data, and experimental protocols necessary to further investigate and harness the therapeutic potential of both inhibiting and degrading the critical AKT oncoprotein.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety analysis of AKT inhibitor in triple-negative breast cancer: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ipatasertib | C24H32ClN5O2 | CID 24788740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ipatasertib-NH2 Dihydrochloride: A Technical Guide to Its Structural Biology and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib, also known as GDC-0068, is a potent and highly selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B). As a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making AKT an attractive therapeutic target. Ipatasertib is an ATP-competitive inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3). This technical guide provides an in-depth overview of the structural biology of Ipatasertib-NH2 dihydrochloride, its mechanism of action, key quantitative data, and detailed experimental protocols.
Data Presentation
Ipatasertib Inhibitory Potency
| Parameter | AKT1 | AKT2 | AKT3 | Reference |
| IC50 (nM) | 5 | 18 | 8 | [1] |
IC50 values were determined using cell-free kinase assays. A lower value indicates higher potency.
Ipatasertib Pharmacokinetic Parameters in Humans
| Parameter | Value | Conditions | Reference |
| Tmax (median) | 1-2 hours | Single and multiple doses | |
| t1/2 (mean) | 31.9 - 53 hours | Doses >100 mg | |
| Accumulation Ratio (mean) | 1.80 - 2.44 | Doses 200-800 mg daily |
In Vivo Efficacy of Ipatasertib in Xenograft Models
| Xenograft Model | Cancer Type | PTEN Status | Ipatasertib (100 mg/kg, daily) % TGI (Day 21) | Reference |
| LNCaP | Prostate Cancer | Null | >100 (Regression) | [2] |
| NCI-H2122 | Lung Cancer | Wild-Type | 45 | [2] |
% TGI (Tumor Growth Inhibition) is the percentage difference in the mean tumor volume of the treated group compared to the control group.
Structural Biology and Mechanism of Action
Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT and preventing its catalytic activity. It preferentially targets the active, phosphorylated conformation of AKT (pAKT). While a co-crystal structure of Ipatasertib with an AKT isoform is not publicly available, molecular modeling and structural analyses of related inhibitors provide significant insights into its binding mechanism.
The selectivity of Ipatasertib for the different AKT isoforms is influenced by subtle variations in the amino acid residues within the highly conserved ATP-binding pocket.
PI3K/AKT/mTOR Signaling Pathway and Ipatasertib's Point of Intervention
Caption: PI3K/AKT/mTOR signaling pathway with Ipatasertib inhibition.
Experimental Protocols
Western Blot Analysis of AKT Pathway Inhibition
This protocol outlines the steps to assess the pharmacodynamic effects of Ipatasertib on the AKT signaling pathway in cancer cell lines by measuring the phosphorylation of AKT and downstream substrates.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., LNCaP for PTEN-null, or other relevant lines) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Ipatasertib (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel via SDS-PAGE.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-PRAS40 (Thr246), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
Caption: Western Blot experimental workflow for Ipatasertib.
In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of Ipatasertib in a xenograft mouse model.
1. Cell Line and Animal Models:
-
Use appropriate human cancer cell lines (e.g., PTEN-null LNCaP cells) and immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
2. Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[2]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor volumes twice weekly using caliper measurements (Volume = (Length × Width²)/2).[2]
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.[2]
4. Drug Administration:
-
Administer Ipatasertib orally once daily at a specified dose (e.g., 100 mg/kg).[2]
-
The control group receives a vehicle solution.[2]
5. Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI).
-
At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for p-AKT).
Caption: In vivo xenograft study workflow for Ipatasertib.
Conclusion
Ipatasertib is a potent, selective, ATP-competitive pan-AKT inhibitor with a well-defined mechanism of action. Its efficacy, particularly in tumors with a dysregulated PI3K/AKT/mTOR pathway, has been demonstrated in preclinical models and is under investigation in numerous clinical trials. This technical guide provides a foundational understanding of the structural biology, mechanism of action, and key experimental methodologies associated with Ipatasertib, serving as a valuable resource for the scientific community. Further research into the precise structural interactions with AKT isoforms will undoubtedly aid in the development of next-generation, potentially isoform-specific, AKT inhibitors.
References
Ipatasertib-NH2 Dihydrochloride: A Technical Guide to its In Vitro Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Ipatasertib-NH2 dihydrochloride across a range of cancer cell lines. Ipatasertib is a potent, orally bioavailable, and highly selective small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying molecular pathways and experimental workflows.
Mechanism of Action
Ipatasertib is an ATP-competitive inhibitor of AKT. It binds to the ATP-binding pocket of AKT, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling, resulting in the induction of apoptosis and a reduction in cell proliferation. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits AKT to the plasma membrane, leading to its full activation through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth and survival. Ipatasertib's inhibition of AKT effectively blocks these downstream effects.
Data Presentation: In Vitro Efficacy of Ipatasertib
The anti-proliferative activity of Ipatasertib has been evaluated in numerous cancer cell lines, with sensitivity often correlating with the genetic status of the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
Table 1: Ipatasertib IC50 Values in Endometrial Cancer Cell Lines
| Cell Line | Cancer Subtype | PTEN Status | IC50 (µM) | Citation |
| ARK1 | Uterine Serous Carcinoma | Wild-Type | 6.62 | [1] |
| SPEC-2 | Uterine Serous Carcinoma | Null | 2.05 | [1] |
| HEC-1A | Endometrioid Endometrial Cancer | - | 4.65 | [2] |
| ECC-1 | Endometrioid Endometrial Cancer | - | 2.92 | [2] |
Table 2: Ipatasertib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Alterations | IC50 (µM) | Citation |
| R1-AD1 | Prostate Cancer | AR-GSR negative | >10 | [3] |
| R1-D567 | Prostate Cancer | AR-GSR positive | ~5 | [3] |
| MDA-MB-468 | Breast Cancer | PI3K wild-type | >10 | [4] |
| MDA-MB-231 | Breast Cancer | PI3K wild-type | >10 | [4] |
| HT-29 | Colon Cancer | TRAIL-resistant | Not specified (used at non-cytotoxic doses) | [5] |
| HCT116 | Colon Cancer | TRAIL-sensitive | Not specified | [5] |
Table 3: Effects of Ipatasertib on Cell Cycle and Apoptosis
| Cell Line | Cancer Type | Effect on Cell Cycle | Apoptosis Induction | Citation |
| ARK1 | Uterine Serous Carcinoma | G1 arrest | Increased cleaved caspases 3, 8, and 9 | [1] |
| SPEC-2 | Uterine Serous Carcinoma | G2 arrest | Increased cleaved caspases 3, 8, and 9 | [1] |
| HEC-1A | Endometrioid Endometrial Cancer | G1 arrest | Increased cleaved caspase-3 | [2][6] |
| ECC-1 | Endometrioid Endometrial Cancer | G1 arrest | Increased cleaved caspase-3 | [2][6] |
| HT-29 | Colon Cancer | - | Sensitizes to TRAIL-induced apoptosis | [5] |
Table 4: Effects of Ipatasertib on Cell Migration and Invasion
| Cell Line | Cancer Type | Inhibition of Adhesion | Inhibition of Invasion | Inhibition of Migration (Wound Healing) | Citation | |---|---|---|---|---| | ARK1 | Uterine Serous Carcinoma | ~17% at 25 µM | ~15.4% at 25 µM | Up to 80.1% at 25 µM (48h) |[1] | | SPEC-2 | Uterine Serous Carcinoma | ~15% at 25 µM | ~20.3% at 25 µM | Up to 49.3% at 25 µM (48h) |[1] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding:
-
Culture cancer cell lines to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Ipatasertib Treatment:
-
Prepare a stock solution of Ipatasertib in DMSO.
-
Perform serial dilutions of Ipatasertib in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 25 µM).
-
Include vehicle control (medium with the highest concentration of DMSO) and no-cell control (medium only) wells.
-
Remove the overnight culture medium from the cells and add 100 µL of the Ipatasertib dilutions or control medium to the respective wells.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently mix to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cell line.
-
Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
-
Treatment:
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of Ipatasertib or vehicle control for 24 hours.
-
-
Colony Growth:
-
Replace the treatment medium with fresh complete medium.
-
Incubate the plates for 1-2 weeks, allowing colonies to form. Change the medium every 2-3 days.
-
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution such as methanol or 4% paraformaldehyde.
-
Stain the colonies with 0.5% crystal violet solution.
-
Wash away the excess stain, and air dry the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in protein phosphorylation, a key indicator of signaling pathway activity.
-
Cell Lysis:
-
Culture and treat cells with Ipatasertib for the desired time.
-
Wash cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-AKT, phospho-S6) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To assess total protein levels, the membrane can be stripped and re-probed with an antibody for the total (pan) form of the protein.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[1]
-
Visualizations
PI3K/AKT/mTOR Signaling Pathway and Ipatasertib's Mechanism of Action
Caption: PI3K/AKT signaling pathway and Ipatasertib's point of inhibition.
Experimental Workflow for IC50 Determination using MTT Assay
Caption: Step-by-step workflow for determining IC50 values using the MTT assay.
Experimental Workflow for Colony Formation Assay
Caption: General workflow for the colony formation assay.
Experimental Workflow for Western Blotting of Phosphorylated Proteins
Caption: Workflow for analyzing protein phosphorylation via Western blotting.
References
- 1. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. oncotarget.com [oncotarget.com]
- 5. Ipatasertib sensitizes colon cancer cells to TRAIL-induced apoptosis through ROS-mediated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of Ipatasertib-NH2 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipatasertib (GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] Akt is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for regulating multiple cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation and hyperactivation of this pathway are common in many types of cancer, making Akt an attractive therapeutic target.[4][5] Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the phosphorylation of its downstream substrates, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][4][6]
These application notes provide detailed protocols for in vitro assays to characterize the activity of Ipatasertib-NH2 dihydrochloride, focusing on its effects on cell viability and its ability to modulate the PI3K/AKT signaling pathway.
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/Akt pathway is activated by various extracellular signals, such as growth factors, which bind to receptor tyrosine kinases (RTKs).[4][7] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][8] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and fully activated by PDK1 and mTORC2.[2][5] Activated Akt then phosphorylates numerous downstream targets to promote cell growth and survival.[8] Ipatasertib directly inhibits the catalytic activity of Akt, blocking these downstream signaling events.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Facebook [cancer.gov]
- 7. Akt Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
Ipatasertib-NH2 Dihydrochloride: Application Notes and Protocols for Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib, also known as GDC-0068, is a potent and highly selective oral small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (protein kinase B). The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers.[1] Ipatasertib exerts its antitumor effects by competitively binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity.[2] This inhibition disrupts downstream signaling, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[3] These application notes provide detailed protocols for assessing the apoptotic effects of Ipatasertib-NH2 dihydrochloride in cancer cell lines.
Mechanism of Action: Induction of Apoptosis
Ipatasertib's primary mechanism for inducing apoptosis is through the inhibition of the PI3K/AKT signaling pathway.[4] Activated AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating anti-apoptotic proteins. By inhibiting AKT, Ipatasertib disrupts this balance, leading to the activation of the apoptotic cascade.[2] Studies have shown that Ipatasertib treatment leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3] This is evidenced by the increased activity of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), as well as the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[3][5]
Data Presentation
The following tables summarize the quantitative effects of Ipatasertib on various cancer cell lines as reported in preclinical studies.
Table 1: IC50 Values of Ipatasertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ARK-1 | Uterine Serous Carcinoma | 6.62 | [6] |
| SPEC-2 | Uterine Serous Carcinoma | 2.05 | [6] |
| MDA-MB-231 | Breast Cancer | 5.36 | [7] |
| MCF-7 | Breast Cancer | 7.55 | [7] |
Table 2: Effect of Ipatasertib on Caspase Activity
| Cell Line | Treatment | Fold Increase in Caspase-3 Activity | Fold Increase in Caspase-8 Activity | Fold Increase in Caspase-9 Activity | Reference |
| ECC-1 | 10 µM Ipatasertib | 1.99 | 1.62 | 1.90 | [5] |
| HEC-1A | 10 µM Ipatasertib | 1.88 | 1.54 | 1.69 | [5] |
| ARK-1 | 25 µM Ipatasertib | 1.75 | 1.51 | 1.69 | [6] |
| SPEC-2 | 25 µM Ipatasertib | 2.90 | 1.59 | 1.61 | [3] |
Experimental Protocols
Here are detailed protocols for key experiments to assess Ipatasertib-induced apoptosis.
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with various concentrations of Ipatasertib (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells and collect them. Also, collect the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[2]
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Caspase-3, -8, and -9 Activity Colorimetric Assay
This assay quantifies the activity of key caspases involved in the apoptotic cascade.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell Lysis Buffer
-
Caspase Colorimetric Assay Kit (specific for caspase-3, -8, or -9, containing the respective pNA-conjugated substrate)
-
Microplate reader
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with Ipatasertib as described in the previous protocol.
-
Harvest 1-5 x 10^6 cells and lyse them in chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes and then centrifuge at 10,000 x g for 1 minute.
-
Collect the supernatant containing the cytosolic extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein lysate per well.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the respective caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[2]
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Mcl-1)
This method is used to detect changes in the expression levels of key anti-apoptotic proteins.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-Bcl-2, anti-Mcl-1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, and blotting membranes (PVDF or nitrocellulose)
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Treat cells with Ipatasertib as described previously.
-
Lyse the cells in RIPA buffer to extract total protein.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection:
-
Wash the membrane again and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Densitometry can be used to quantify the changes in protein expression relative to the loading control.
-
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.
Caption: Mechanism of Ipatasertib-induced apoptosis.
Caption: Experimental workflow for assessing Ipatasertib-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. nbinno.com [nbinno.com]
- 5. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomol.com [biomol.com]
- 9. edspace.american.edu [edspace.american.edu]
Application Notes: Ipatasertib-NH2 Dihydrochloride in Cell Migration and Invasion Assays
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. snapcyte.com [snapcyte.com]
Application Notes: Design and Synthesis of AKT-Targeting PROTACs Using Ipatasertib-NH2 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically to induce degradation, offering the potential for improved potency and a more durable pharmacodynamic effect.[2]
A PROTAC is a heterobifunctional molecule composed of three key elements: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] This structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[4]
The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism; its hyperactivation is a common driver in many human cancers.[5] Ipatasertib is a potent, ATP-competitive pan-Akt inhibitor.[6] Ipatasertib-NH2 dihydrochloride is a functionalized derivative designed specifically for PROTAC synthesis, where the primary amine (-NH2) serves as a versatile handle for linker attachment.[5]
This document provides a detailed guide to the design principles, synthesis, and evaluation of AKT-targeting PROTACs using this compound as the warhead.
Section 1: The PROTAC Mechanism and Design Principles
The fundamental mechanism of an Ipatasertib-based PROTAC is to induce the proximity of AKT protein to a recruited E3 ligase, thereby triggering the degradation of AKT.
Design Components:
-
Warhead (POI Ligand): this compound is selected for its high affinity and selectivity for all three AKT isoforms. The amine group provides a convenient point for chemical modification.
-
E3 Ligase Ligand: The choice of E3 ligase is critical. The most commonly recruited ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[7] Ligands such as Lenalidomide or Pomalidomide are frequently used to recruit CRBN.[6]
-
Linker: The linker is not merely a spacer; its length, composition, and attachment points critically influence the stability and geometry of the ternary complex.[7] Common linkers include flexible alkyl or polyethylene glycol (PEG) chains. Optimization of the linker is an empirical process essential for achieving potent degradation.
Section 2: The PI3K/AKT Signaling Pathway
Ipatasertib-based PROTACs function by degrading AKT, a central node in the PI3K/AKT pathway. This pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. Activated PI3K phosphorylates PIP2 to PIP3, which recruits AKT to the cell membrane where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates numerous downstream substrates to promote cell survival and proliferation.
Section 3: Experimental Protocols
The development of a novel PROTAC follows a logical workflow from initial design and synthesis to rigorous cellular evaluation.
Protocol 3.1: Synthesis of an Exemplary Ipatasertib-PROTAC
This protocol describes a representative synthesis of an Ipatasertib-PROTAC targeting CRBN via amide bond formation. This involves coupling Ipatasertib-NH2 with a pre-synthesized linker-E3 ligase ligand moiety (e.g., Pomalidomide-linker-COOH).
Materials:
-
This compound
-
Pomalidomide-linker-carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM), Methanol (MeOH)
-
Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate
-
Reverse-phase HPLC system
-
LC-MS and NMR instruments
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N2 or Argon), dissolve the Pomalidomide-linker-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF, and add DIPEA (2.2 eq) to neutralize the hydrochloride salts, forming the free amine. Add this solution dropwise to the activated ester solution from Step 2.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue using flash column chromatography or preparative reverse-phase HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity (>95%) of the final compound by LC-MS and NMR spectroscopy.
Protocol 3.2: In Vitro Evaluation of AKT Degradation by Western Blot
This protocol details the method to quantify the degradation of AKT in cancer cells following treatment with an Ipatasertib-PROTAC.
Materials:
-
Cancer cell line expressing AKT (e.g., MDA-MB-468, BT474).[7][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Ipatasertib-PROTAC stock solution (e.g., 10 mM in DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-AKT (pan), Rabbit anti-β-Actin (or other loading control).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the Ipatasertib-PROTAC in complete culture medium (e.g., 0, 1, 10, 50, 100, 250, 500, 1000 nM). Replace the medium in each well with the PROTAC-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a specified time (e.g., 12, 24, or 48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody against total AKT (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Wash again three times with TBST.
-
Imaging: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with an antibody for a loading control (e.g., β-Actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the AKT band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining AKT relative to the vehicle-treated control.
Section 4: Data Presentation and Interpretation
Quantitative data is essential for characterizing the activity of both the parent inhibitor and the resulting PROTAC.
Table 1: Biochemical Profile of Ipatasertib Inhibitor This table summarizes the inhibitory activity of the parent warhead molecule, Ipatasertib.
| Target | Assay Type | IC50 (nM) | Reference |
| AKT1 | Kinase Assay | 2.0 | [6] |
| AKT2 | Kinase Assay | 6.8 | [6] |
| AKT3 | Kinase Assay | 3.5 | [6] |
Table 2: Degradation Profile of an Exemplary Ipatasertib-PROTAC This table presents typical degradation metrics for an optimized Ipatasertib-based PROTAC in a sensitive cell line after a 24-hour treatment. DC50 is the concentration required to achieve 50% degradation, and Dmax is the maximal degradation observed.
| Cell Line | Target | DC50 (nM) | Dmax (%) | Notes | Reference |
| BT474 | Total AKT | 32 ± 18 | >95 | Potent degradation observed. | [7] |
| MDA-MB-468 | Total AKT | ~100-250 | >90 | A "hook effect" was observed at concentrations ≥500 nM, where degradation becomes less efficient. | [6][7] |
The "hook effect" is a common phenomenon in PROTACs where, at high concentrations, the formation of binary complexes (PROTAC-AKT or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation efficiency.[7] This highlights the importance of evaluating PROTACs over a wide concentration range.
References
- 1. lifesensors.com [lifesensors.com]
- 2. promega.com [promega.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Ipatasertib-NH2 Dihydrochloride in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipatasertib, also known as GDC-0068, is a potent and selective oral ATP-competitive inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3][4]. AKT is a central signaling node in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers, playing a critical role in cell proliferation, survival, and metabolism[1][5]. Genetic alterations such as loss of the tumor suppressor PTEN or activating mutations in PIK3CA or AKT itself lead to hyperactivation of this pathway, promoting uncontrolled cell growth[2][5]. Ipatasertib has demonstrated significant anti-tumor activity in preclinical xenograft models, particularly those with activated AKT signaling[3][6].
These application notes provide a comprehensive guide for the in vivo use of Ipatasertib in mouse xenograft models, including detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathway and experimental workflow.
Mechanism of Action
Ipatasertib functions by binding to the ATP-binding pocket of AKT, preventing its phosphorylation and subsequent activation[1]. This inhibition of AKT leads to decreased phosphorylation of its downstream substrates, such as PRAS40 and S6 ribosomal protein, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with an activated PI3K/AKT pathway[1]. The efficacy of Ipatasertib is notably enhanced in xenograft models with genetic alterations that activate AKT signaling, such as PTEN loss or PIK3CA mutations[6].
PI3K/AKT Signaling Pathway and Ipatasertib Inhibition
Caption: PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.
Quantitative Data Summary
The following tables summarize pharmacokinetic and efficacy data for Ipatasertib in preclinical mouse models.
Table 1: Pharmacokinetic Parameters of Ipatasertib in Mice
| Dose (mg/kg) | Administration Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Mouse Strain | Reference |
| 100 | Oral Gavage | ~10 | ~2 | ~60 | Nude | [1] |
| Note: Approximate values were extrapolated from graphical data. |
Table 2: In Vivo Efficacy of Ipatasertib in Xenograft Models
| Cancer Type | Cell Line / Model | Mouse Strain | Ipatasertib Dose (mg/kg, daily) | Treatment Duration | Outcome | Reference |
| Prostate Cancer | PC-3 (PTEN-null) | Nude | 100 | Not Specified | Tumor growth delay, stasis, or regression | [6] |
| Breast Cancer | BT474M1 (PIK3CA mutant) | Nude | 100 | Not Specified | Tumor growth delay, stasis, or regression | [6] |
| Colon Cancer | HCT116 WT | Xenograft Mice | Not Specified | Not Specified | Significant tumor growth inhibition | [7] |
| Various Cancers | PTEN-null models | Not Specified | 100 | 21 days | >90% Tumor Growth Inhibition (TGI) | [8] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo xenograft study to evaluate the efficacy of Ipatasertib.
Cell Culture and Animal Models
-
Cell Lines: Select appropriate human cancer cell lines. Models with known PI3K/AKT pathway alterations (e.g., PTEN-null like PC-3, or PIK3CA-mutant like BT474M1) are recommended to assess the targeted efficacy of Ipatasertib[6].
-
Animal Housing: Use immunodeficient mice (e.g., athymic nude or NOD-scid) to prevent graft rejection[9][10]. House animals under specific pathogen-free conditions, adhering to institutional animal welfare guidelines[11].
Tumor Implantation
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Co-injection with BME (Optional but Recommended): To improve tumor take and growth rates, mix the cell suspension with a basement membrane matrix extract (BME), such as Cultrex BME, Type 3.
-
Implantation: Inject the cell suspension (typically 1-10 x 10⁶ cells in a volume of 100-200 µL) subcutaneously into the flank of each mouse[9][10].
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (length × width²) / 2[11].
-
Randomization: When tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into control and treatment groups[8][11]. This ensures an even distribution of tumor sizes across all groups.
Drug Preparation and Administration
-
Ipatasertib Formulation: Prepare Ipatasertib for oral administration. A suitable vehicle solution should be used for the control group[8].
-
Dosing and Schedule: Administer Ipatasertib orally, typically once daily[8]. A common effective dose in xenograft models is 100 mg/kg[6][8]. The treatment should continue for a specified period, often long enough for control tumors to double in volume at least twice[12].
Efficacy Endpoints and Data Analysis
-
Primary Endpoint: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI)[8]. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between treatment and control groups.
-
Extended Monitoring: For a more comprehensive analysis, consider continuing measurements after the end of treatment to observe any tumor regrowth, which can provide more information about the drug's long-term effects[9][13].
In Vivo Xenograft Experimental Workflow
Caption: Experimental workflow for an in vivo xenograft study with Ipatasertib.
Conclusion
Ipatasertib is a promising AKT inhibitor with demonstrated efficacy in preclinical xenograft models, especially in tumors with an activated PI3K/AKT pathway. The protocols and data presented here offer a framework for designing and executing in vivo studies to further investigate the therapeutic potential of Ipatasertib. Adherence to rigorous experimental design, including appropriate model selection, consistent tumor monitoring, and robust data analysis, is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 7. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ipatasertib-NH2 Dihydrochloride and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical evaluation of Ipatasertib-NH2 dihydrochloride in combination with paclitaxel. Detailed protocols for key experiments are included to facilitate further research and development of this therapeutic strategy.
Introduction
Ipatasertib (GDC-0068) is an orally bioavailable, ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] Akt is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a critical role in cell proliferation, survival, and metabolism.[2][3] Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis. Preclinical studies have suggested a synergistic anti-tumor effect when combining Ipatasertib with taxanes like paclitaxel.[4] This combination has been investigated in multiple cancer types, including breast and endometrial cancer.[1][5]
Mechanism of Action
Ipatasertib inhibits the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth and survival. Dysregulation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is common in many cancers.[1][3] By inhibiting Akt, Ipatasertib can decrease cancer cell proliferation and induce apoptosis.[1] Paclitaxel's mechanism of inducing mitotic arrest complements Ipatasertib's action, providing a rationale for their combined use to achieve synergistic anti-tumor activity.[6]
Caption: The PI3K/AKT Signaling Pathway and the Mechanism of Action of Ipatasertib.
Preclinical Data
In Vitro Efficacy
The combination of Ipatasertib and paclitaxel has demonstrated synergistic effects in various cancer cell lines, particularly in those with a dysregulated PI3K/AKT pathway.
Table 1: In Vitro Cell Viability (IC50) of Ipatasertib and Paclitaxel in Endometrial Cancer Cell Lines
| Cell Line | Ipatasertib IC50 (µM) | Paclitaxel IC50 (nM) |
| HEC-1A | Not specified | 2.93 |
| ECC-1 | Not specified | 1.13 |
| ARK1 | 6.62 | Not specified |
| SPEC-2 | 2.05 | Not specified |
| Data from preclinical studies in endometrial cancer cell lines.[1][5] |
Table 2: Effect of Ipatasertib on Cell Cycle and Apoptosis in Uterine Serous Carcinoma (USC) Cell Lines
| Cell Line | Treatment | Effect on Cell Cycle | Increase in Cleaved Caspase 3 Activity (25 µM Ipatasertib) |
| ARK1 | Ipatasertib | G1 arrest | 1.75-fold |
| SPEC-2 | Ipatasertib | G2 arrest | 2.9-fold |
| Data from a study on the effects of Ipatasertib in USC cell lines.[1] |
In Vivo Efficacy
In a transgenic mouse model of endometrioid endometrial cancer (Lkb1fl/flp53fl/fl), the combination of Ipatasertib and paclitaxel showed significantly increased anti-tumor efficacy compared to either agent alone.[2]
Table 3: In Vivo Tumor Growth Inhibition in an Endometrial Cancer Xenograft Model
| Treatment Group | Tumor Weight Reduction vs. Placebo |
| Ipatasertib | 52.2% |
| Paclitaxel | Similar to Ipatasertib |
| Ipatasertib + Paclitaxel | Significantly greater than single agents |
| Results from a 4-week treatment period in a transgenic mouse model.[2] |
Clinical Data
The combination of Ipatasertib and paclitaxel has been evaluated in clinical trials for triple-negative breast cancer (TNBC) and hormone receptor-positive (HR+), HER2-negative breast cancer.
Table 4: Key Clinical Trial Results for Ipatasertib and Paclitaxel Combination Therapy
| Trial | Cancer Type | Key Findings |
| LOTUS (Phase II) | Metastatic TNBC | Improved progression-free survival (PFS) with the combination, especially in patients with PIK3CA/AKT1/PTEN-altered tumors.[7][8] |
| IPATunity130 (Phase III), Cohort A | PIK3CA/AKT1/PTEN-altered advanced TNBC | Did not show a significant improvement in PFS or overall survival (OS) with the addition of Ipatasertib to paclitaxel.[9][10] |
| IPATunity130 (Phase III), Cohort B | PIK3CA/AKT1/PTEN-altered HR+/HER2- aBC | No significant improvement in PFS. |
Table 5: Common Adverse Events (Grade ≥3) in the IPATunity130 Trial (Cohort A)
| Adverse Event | Ipatasertib + Paclitaxel Arm | Placebo + Paclitaxel Arm |
| Diarrhea | 9% | 2% |
| Data from the phase III IPATunity130 trial in TNBC. |
Experimental Protocols
Caption: General experimental workflow for preclinical evaluation.
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of Ipatasertib and paclitaxel on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HEC-1A, ECC-1)
-
Complete culture medium
-
This compound
-
Paclitaxel
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ipatasertib, paclitaxel, or the combination for 72 hours. Include a vehicle-treated control group.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group and determine the IC50 values. For combination studies, calculate the Combination Index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment.
-
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
3. Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This protocol is for the detection and quantification of apoptotic and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1-5 x 10^5 cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
4. Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT pathway.
-
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system. Use β-actin as a loading control.
-
In Vivo Protocol
1. Xenograft Tumor Model
This protocol describes the establishment of a xenograft model to evaluate the in vivo efficacy of Ipatasertib and paclitaxel.
-
Animal Model:
-
Immunocompromised mice (e.g., nude or NOD/SCID) are commonly used. The specific model may vary depending on the cancer type being studied. For the endometrial cancer study, a transgenic model (Lkb1fl/flp53fl/fl) was used.[2]
-
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
Ipatasertib (e.g., 100 mg/kg, oral, daily)
-
Paclitaxel (e.g., 10 mg/kg, intraperitoneal, weekly)
-
Ipatasertib + Paclitaxel
-
-
Treat the mice for a specified period (e.g., 4 weeks).
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for biomarkers like Ki67 and p-S6.
-
Conclusion
The combination of this compound and paclitaxel has a strong preclinical rationale, demonstrating synergistic anti-tumor effects in vitro and in vivo. However, clinical trial results have been mixed, highlighting the complexity of translating preclinical findings to the clinic. The provided protocols offer a framework for further investigation into this combination therapy, which may yet hold promise for specific patient populations with dysregulated PI3K/AKT signaling. Future research should focus on identifying predictive biomarkers to better select patients who are most likely to benefit from this therapeutic approach.
References
- 1. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 5. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1b study of pan-AKT inhibitor vevorisertib alone or with paclitaxel or fulvestrant in PIK3CA/AKT/PTEN-mutated advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Ipatasertib-NH2 dihydrochloride solubility issues in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Ipatasertib-NH2 dihydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper solubilization important?
Ipatasertib is a potent and selective inhibitor of the AKT (Protein Kinase B) signaling pathway, a key pathway in cell survival and proliferation. The "-NH2 dihydrochloride" form is a salt of the active compound, designed to improve its handling and initial solubility. Proper solubilization is critical to ensure accurate compound concentration in your experiments, leading to reliable and reproducible results. Poor solubility can lead to compound precipitation, reducing its effective concentration and potentially causing cellular stress or other off-target effects.
Q2: I am seeing precipitation of this compound in my cell culture media. What are the common causes?
Precipitation in aqueous-based cell culture media is a common issue for many small molecule inhibitors. The primary causes include:
-
"Salting out" effect: The high salt concentration and presence of various components in complex media can decrease the solubility of the compound compared to simpler aqueous solutions.
-
pH shift: The pH of your final solution can significantly impact the ionization state and solubility of a dihydrochloride salt.
-
Buffer components: Phosphate buffers, in particular, can sometimes interact with hydrochloride salts, leading to precipitation.
-
High final concentration: Exceeding the solubility limit of the compound in the specific media will inevitably lead to precipitation.
-
Temperature changes: A decrease in temperature, for instance, when moving from a 37°C incubator to room temperature, can reduce solubility.
Troubleshooting Guide: Solubility Issues
Issue 1: Precipitate forms immediately upon adding the stock solution to the media.
This is a common sign that the compound's solubility limit in the media is being exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting immediate precipitation.
Issue 2: Solution is initially clear but forms a precipitate over time in the incubator.
This suggests a delayed precipitation, which could be due to interactions with media components or instability at 37°C.
Troubleshooting Steps:
-
Reduce Serum Concentration: Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules, sometimes leading to aggregation and precipitation. Try reducing the FBS percentage if your experimental design allows.
-
Test Different Media Formulations: Components in different basal media (e.g., DMEM vs. RPMI-1640) can affect solubility. Test the solubility in a few different media types to see if the issue is formulation-specific.
-
Prepare Freshly: Prepare the final working solution immediately before adding it to the cells. Avoid storing the compound diluted in media for extended periods.
Experimental Protocols & Data
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Solvent Selection: Start with a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many small molecule inhibitors.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Mixing: Vortex thoroughly for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be completely clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Solubility Data Summary
While specific public data on this compound is limited, the following table provides general solubility information for Ipatasertib that can serve as a starting point. Note that the dihydrochloride salt form is expected to have enhanced aqueous solubility compared to the free base.
| Solvent/Media | Reported Solubility (Ipatasertib) | Notes |
| DMSO | ≥ 50 mg/mL | Commonly used for high-concentration stock solutions. |
| Ethanol | ~10 mg/mL | Can be used as a co-solvent, but may have higher cytotoxicity for some cell lines. |
| Water | Low | Solubility is expected to be low. The dihydrochloride salt form is designed to improve this. |
| Cell Culture Media | Variable and lower than DMSO | Highly dependent on media composition (salts, pH, serum content). Final concentration is limited. |
Signaling Pathway Context
Proper solubilization of Ipatasertib is key to effectively inhibiting its target, AKT, within the PI3K/AKT/mTOR pathway.
Caption: Ipatasertib inhibits the PI3K/AKT signaling pathway.
How to dissolve Ipatasertib-NH2 dihydrochloride for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of Ipatasertib-NH2 dihydrochloride for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The highly recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO). For optimal results, it is crucial to use fresh, anhydrous, high-quality DMSO, as the compound's solubility can be significantly impacted by absorbed moisture.
Q2: What is the solubility of this compound in common solvents?
A2: this compound exhibits high solubility in DMSO. The table below summarizes the available solubility data.
Q3: How should I store the this compound stock solution?
A3: Stock solutions prepared in DMSO should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at either -20°C for up to one month or -80°C for up to six months.[1] Always refer to the manufacturer's specific recommendations for storage conditions and stability.
Q4: I am observing precipitation when I dilute my DMSO stock solution into the cell culture medium. What is causing this and how can I prevent it?
A4: Precipitation upon dilution into aqueous cell culture media is a common issue due to the low aqueous solubility of this compound. This "crashing out" can be attributed to several factors:
-
High Final Concentration: The intended final concentration in the cell culture medium may exceed the compound's solubility limit in that specific aqueous environment.
-
Localized High Concentrations: The method of dilution may be creating transient areas of high compound concentration, leading to precipitation before it can be fully dispersed.
-
High Final DMSO Concentration: While necessary for the stock solution, a high final concentration of DMSO in the cell culture medium can be toxic to cells. It is best practice to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2]
To prevent precipitation, please refer to the detailed experimental protocol and troubleshooting guide below.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ~92 mg/mL (~200.87 mM) | Use fresh, anhydrous DMSO for optimal results.[2] |
| DMSO | 100 mg/mL (218.34 mM) | Requires sonication to achieve full dissolution.[2] |
| Water | 3.57 mg/mL (7.79 mM) | Requires sonication and warming to 60°C.[2] |
| Ethanol | Soluble | Specific quantitative data is not readily available.[2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound (Molecular Weight: 488.84 g/mol ).
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.89 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated mass of the compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, you would add 1 mL of DMSO for every 4.89 mg of compound.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving and using this compound in cell culture.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Cell Culture Medium | The final concentration exceeds the aqueous solubility limit. | - Lower the final working concentration of this compound in your experiment. |
| Localized high concentration during dilution. | - Pre-warm the cell culture medium to 37°C before adding the stock solution.[2]- Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[2] | |
| High final DMSO concentration. | - Prepare a more concentrated stock solution to reduce the volume added to the culture medium. | |
| Compound appears difficult to dissolve in DMSO | The DMSO has absorbed moisture. | - Use a fresh, unopened bottle of anhydrous, cell culture grade DMSO. |
| Insufficient agitation. | - Increase vortexing time.- Use a sonicator to aid dissolution.[2] | |
| Inconsistent experimental results | Degradation of the compound in the stock solution. | - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Ensure the stock solution is stored at the recommended temperature. |
| Degradation or interaction of the compound in the cell culture medium over time. | - For long-term experiments, consider replacing the medium with freshly prepared Ipatasertib-containing medium at regular intervals.[2]- If tolerated by the cells, try reducing the serum concentration in the medium, as interactions with serum proteins can sometimes affect compound stability.[2] |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation issues.
Ipatasertib Signaling Pathway
Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of Ipatasertib.
References
Technical Support Center: Ipatasertib-NH2 Dihydrochloride PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ipatasertib-NH2 dihydrochloride in Proteolysis-Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTACs?
A1: this compound is a ligand that binds to the protein kinase AKT (all three isoforms)[1][2]. In the context of PROTACs, it serves as the "warhead" that targets AKT for degradation. It is a component of the PROTAC INY-03-041, which links Ipatasertib-NH2 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase via a hydrocarbon linker[1][3]. This bifunctional molecule brings AKT into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome[1][4].
Q2: My Ipatasertib-based PROTAC is not degrading AKT. What are the possible reasons?
A2: Several factors could contribute to a lack of AKT degradation. These can be broadly categorized as issues with the PROTAC molecule itself, problems with the cellular environment, or inefficient ternary complex formation. A systematic troubleshooting approach is recommended to identify the root cause.
Q3: What is the "hook effect" and how can I avoid it with my Ipatasertib PROTAC?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC[5]. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (AKT) or the E3 ligase (CRBN), rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve[5].
Q4: How can I be sure that the observed loss of AKT is due to proteasomal degradation?
A4: To confirm that the reduction in AKT levels is a result of proteasomal degradation, you can perform a control experiment using a proteasome inhibitor, such as MG132. Pre-treatment of cells with a proteasome inhibitor should rescue the degradation of AKT induced by the Ipatasertib PROTAC.
Q5: Are there known off-target effects for Ipatasertib-based PROTACs?
A5: Off-target effects can arise from the PROTAC degrading proteins other than the intended target[6]. For CRBN-based PROTACs, there is a possibility of unintended degradation of natural substrates of CRBN. To assess off-target effects, a proteome-wide analysis using techniques like quantitative mass spectrometry is recommended. Additionally, designing control molecules, such as a PROTAC with an inactive E3 ligase ligand, can help differentiate between on-target and off-target effects[7].
Troubleshooting Guides
Problem 1: No or low degradation of AKT
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | The large size of PROTAC molecules can hinder their ability to cross the cell membrane[7][8]. Consider optimizing the linker to improve physicochemical properties. |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium. Assess the stability of your Ipatasertib PROTAC in the experimental conditions. |
| Low CRBN Expression | The chosen cell line may not express sufficient levels of the CRBN E3 ligase. Verify CRBN expression levels by Western blot[9]. |
| Inefficient Ternary Complex Formation | Even if the PROTAC binds to both AKT and CRBN individually, it may not effectively bring them together. Biophysical assays can be used to assess ternary complex formation. Favorable protein-protein interactions between the target and the E3 ligase can compensate for weak target-PROTAC affinity[10]. |
| Target Protein Mutations | Mutations in AKT could prevent the binding of the Ipatasertib warhead[9]. Sequence the AKT gene in your cell line to check for mutations. |
Problem 2: The "Hook Effect" is observed
| Possible Cause | Suggested Solution |
| High PROTAC Concentration | At high concentrations, the formation of binary complexes (PROTAC-AKT or PROTAC-CRBN) is favored over the productive ternary complex[5]. |
| Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation is achieved (DC50)[11]. | |
| Test lower concentrations of your Ipatasertib PROTAC. |
Problem 3: Off-target protein degradation
| Possible Cause | Suggested Solution |
| Promiscuous Binding of Ipatasertib | The Ipatasertib warhead may bind to other kinases. |
| Perform a proteomic analysis to identify unintended degraded proteins. | |
| CRBN-mediated Off-targets | The CRBN ligand part of the PROTAC might induce degradation of its natural substrates. |
| Use a negative control PROTAC with a mutated, non-functional CRBN ligand to distinguish between on-target and off-target effects[7]. | |
| Consider using a PROTAC that recruits a different E3 ligase, such as VHL[9]. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the Ipatasertib-based PROTAC INY-03-041.
| Parameter | Value | Cell Line | Reference |
| AKT1 IC50 | 2.0 nM | - | [1][2] |
| AKT2 IC50 | 6.8 nM | - | [1][2] |
| AKT3 IC50 | 3.5 nM | - | [1][2] |
| Optimal Degradation Concentration | 100-250 nM | MDA-MB-468 | [1] |
| Time for Partial Degradation | 4 hours | MDA-MB-468 | [1] |
| Time for Progressive Degradation | Up to 24 hours | MDA-MB-468 | [1] |
Experimental Protocols
Western Blot for AKT Degradation
This protocol outlines the steps to assess the degradation of AKT protein following treatment with an Ipatasertib-based PROTAC.
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of Ipatasertib PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours)[11]. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris[12].
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit[11].
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins[11].
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[11].
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AKT overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin)[12].
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[12].
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Overcoming the hook effect in Ipatasertib-NH2 dihydrochloride PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ipatasertib-NH2 dihydrochloride PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during your experiments, with a specific focus on overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an this compound PROTAC?
An this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of the AKT protein. It consists of three key components: a ligand that binds to the protein of interest (POI), in this case, an Ipatasertib derivative that targets AKT; a linker; and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). By bringing AKT and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of AKT, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic removal of AKT from the cell.[1][2][3]
Q2: What is the "hook effect" and why is it a concern with this compound PROTACs?
The hook effect is a phenomenon observed in PROTAC experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in the degradation of the target protein.[4][5][6] This results in a characteristic bell-shaped dose-response curve. At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either AKT or the E3 ligase, rather than the productive ternary complex (AKT-PROTAC-E3 ligase) required for degradation.[4][6] Failing to recognize the hook effect can lead to misinterpretation of experimental results, where a potent PROTAC might be incorrectly deemed inactive if tested at concentrations that are too high.[5]
Q3: My this compound PROTAC shows a pronounced hook effect. What are the potential causes and how can I mitigate it?
A pronounced hook effect can be caused by several factors, including high PROTAC concentrations, imbalanced binding affinities of the PROTAC for AKT and the E3 ligase, and low cooperativity in ternary complex formation.
To mitigate the hook effect, consider the following strategies:
-
Optimize PROTAC Concentration: Perform a wide dose-response experiment with serial dilutions (e.g., from picomolar to high micromolar) to identify the optimal concentration range for maximal degradation (Dmax) and to fully characterize the bell-shaped curve.[4][7]
-
Enhance Ternary Complex Stability: The stability of the ternary complex is crucial for efficient degradation. Modifying the linker of the PROTAC can improve the protein-protein interactions between AKT and the E3 ligase, leading to positive cooperativity and stabilizing the ternary complex over the binary ones.
-
Time-Course Experiment: The kinetics of degradation can vary. Conduct a time-course experiment at both an optimal and a high (hook-inducing) concentration to understand the dynamics of ternary complex formation and degradation.
Troubleshooting Guides
Problem 1: I am observing a bell-shaped dose-response curve, indicating a hook effect.
-
Likely Cause: The concentrations of the this compound PROTAC used are too high, leading to the formation of non-productive binary complexes.[4][5][6]
-
Troubleshooting Steps:
-
Confirm with a Wider Dose Range: Repeat the experiment with a broader and more granular range of concentrations to clearly define the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that achieves the maximum degradation (Dmax) and use concentrations at or below this for subsequent experiments.
-
Assess Ternary Complex Formation: Utilize biophysical assays like NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at different PROTAC concentrations. This will help correlate the decrease in degradation with reduced ternary complex formation.
-
Problem 2: My this compound PROTAC shows weak or no degradation, even at concentrations where I expect activity.
-
Likely Cause: This could be due to several factors, including poor cell permeability, lack of ternary complex formation, or experimental conditions.
-
Troubleshooting Steps:
-
Verify Target Engagement: Confirm that the PROTAC is entering the cells and binding to AKT. Cellular thermal shift assays (CETSA) can be used for this purpose.
-
Confirm Ternary Complex Formation: Use assays like Co-IP or NanoBRET to verify that the PROTAC is able to bring AKT and the E3 ligase together.
-
Check for E3 Ligase Expression: Ensure that the cell line being used expresses sufficient levels of the E3 ligase that your PROTAC is designed to recruit.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration for degradation.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for an this compound PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % AKT Degradation |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 60% |
| 100 | 95% (Dmax) |
| 1000 | 70% |
| 10000 | 30% |
This table illustrates a typical bell-shaped curve where the maximum degradation (Dmax) is observed at 100 nM, with decreased degradation at higher concentrations, demonstrating the hook effect.
Table 2: Key Parameters for Characterizing PROTAC Efficacy
| Parameter | Description |
| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein.[8] |
| Dmax | The maximum percentage of target protein degradation that can be achieved with the PROTAC.[8] |
Experimental Protocols
1. Western Blotting for Determination of DC50 and Dmax
This protocol is used to quantify the degradation of AKT protein following treatment with the this compound PROTAC.
-
Cell Culture and Treatment:
-
Seed cells at a density that will ensure they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against AKT and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the AKT band intensity to the loading control.
-
Calculate the percentage of AKT remaining relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[8][9]
-
2. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to demonstrate the formation of the AKT-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated target.
-
Treat cells with the PROTAC or a vehicle control.
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody against the E3 ligase (or AKT).
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against AKT and the E3 ligase to confirm their co-precipitation.[10]
-
3. NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the real-time detection of ternary complex formation in a cellular environment.[5][11][12]
-
Cell Preparation:
-
Co-transfect cells with expression vectors for NanoLuc®-fused AKT and HaloTag®-fused E3 ligase.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 Ligand to label the HaloTag®-fusion protein.
-
Add a serial dilution of the this compound PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
-
Data Analysis:
Mandatory Visualizations
Caption: PROTAC-mediated degradation of AKT protein.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theboringmagazine.com [theboringmagazine.com]
- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Optimizing Ipatasertib-NH2 Dihydrochloride Concentration for Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Ipatasertib-NH2 dihydrochloride for various assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
Ipatasertib is a potent and selective inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1][2][3] It functions as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), thereby blocking the PI3K/Akt/mTOR signaling pathway.[4][5][6] This pathway is crucial for cell growth, proliferation, survival, and metabolism.[4] Dysregulation of the PI3K/Akt pathway is a common occurrence in various cancers, making it a key target for therapeutic intervention.[1][2][4] By inhibiting Akt, Ipatasertib can lead to the suppression of tumor cell proliferation and the induction of apoptosis.[2][3]
2. What are the recommended starting concentrations for in vitro assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. However, based on published data, a good starting point for many cell-based assays is in the low micromolar range. The half-maximal inhibitory concentrations (IC50) for Ipatasertib against different Akt isoforms are in the nanomolar range.
| Target | IC50 (nM) |
| Akt1 | 5 |
| Akt2 | 18 |
| Akt3 | 8 |
| Source: MedChemExpress, Selleck Chemicals[7][8] |
For cell viability assays in various cancer cell lines, the IC50 values can range from nanomolar to micromolar concentrations.
| Cell Line | IC50 (µM) |
| LNCaP (Prostate Cancer) | 0.11 |
| TOV-21G (Ovarian Cancer) | 0.44 |
| MCF7-neo/HER2 (Breast Cancer) | 2.56 |
| Source: Selleck Chemicals[7] |
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
3. How should I prepare and store this compound stock solutions?
This compound is typically soluble in DMSO.[9] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly prepared. It is crucial to use freshly opened or anhydrous DMSO, as the compound is hygroscopic and the presence of water can affect its solubility.[9]
Stock Solution Storage:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[7]
Troubleshooting Guide
This section addresses common issues that may arise when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitation in media | - The final concentration of DMSO is too high. - The compound has limited solubility in aqueous solutions. | - Ensure the final DMSO concentration in your cell culture media does not exceed a level that is toxic to your cells (typically <0.5%). - Prepare intermediate dilutions of the stock solution in media before adding to the final culture. - Gently warm the media to 37°C before adding the compound. |
| Inconsistent or unexpected results | - Inaccurate concentration of the stock solution. - Degradation of the compound. - Cell line variability or passage number. | - Verify the concentration of your stock solution using a spectrophotometer or another quantitative method. - Prepare fresh stock solutions if degradation is suspected. Ensure proper storage conditions are maintained. - Use cells with a consistent and low passage number. Regularly perform cell line authentication. |
| No observable effect at expected concentrations | - The cell line may be insensitive to Akt inhibition. - Insufficient incubation time. - The readout for the assay is not appropriate for the mechanism of action. | - Confirm that the PI3K/Akt pathway is active in your cell line of choice (e.g., by checking for phosphorylated Akt). Consider using a cell line with a known PI3K pathway mutation. - Perform a time-course experiment to determine the optimal incubation period. - Use a downstream marker of Akt activity, such as phosphorylated S6 ribosomal protein (p-S6) or phosphorylated PRAS40, to confirm target engagement. |
| High background or off-target effects | - The concentration of Ipatasertib is too high. - The compound may be affecting other kinases at high concentrations. | - Perform a dose-response experiment to identify a concentration that provides specific inhibition of Akt without significant off-target effects. - Ipatasertib is highly selective for Akt, but at concentrations significantly above the IC50, it may inhibit other kinases like PRKG1 and p70S6K.[7] Consider using a lower concentration or a more specific inhibitor if off-target effects are a concern. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. A typical starting range would be from 10 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old media from the cells and add the diluted compound solutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the Ipatasertib concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of Ipatasertib.
Caption: Workflow for determining the optimal concentration of Ipatasertib.
Caption: Troubleshooting decision tree for Ipatasertib experiments.
References
- 1. droracle.ai [droracle.ai]
- 2. Facebook [cancer.gov]
- 3. Ipatasertib | C24H32ClN5O2 | CID 24788740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Ipatasertib Dihydrochloride used for? [synapse.patsnap.com]
- 5. Ipatasertib : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ipatasertib | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
Ipatasertib-NH2 dihydrochloride stability in DMSO and culture medium
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of Ipatasertib-NH2 dihydrochloride in DMSO and cell culture medium. It includes frequently asked questions (FAQs) and troubleshooting advice to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] The use of fresh DMSO is crucial as it is hygroscopic, and absorbed moisture can negatively impact the solubility of the compound.
Q2: What is the solubility of this compound in DMSO?
A2: this compound is highly soluble in DMSO. Published data indicates that concentrations of up to 200 mg/mL can be achieved, although this may require sonication.[2]
Q3: How should I store this compound stock solutions?
A3: Stock solutions prepared in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] At -20°C, the solution is generally stable for at least one month, while at -80°C, it can be stable for up to six months.[2] Always refer to the supplier's specific recommendations.
Q4: I'm observing precipitation when I dilute my DMSO stock solution in cell culture medium. What is causing this and how can I prevent it?
A4: This is a common issue known as "crashing out," which occurs because this compound is significantly less soluble in aqueous solutions like culture medium compared to DMSO.[1]
Causes:
-
High Final Concentration: The intended final concentration in the medium may exceed the compound's aqueous solubility limit.
-
Localized High Concentration: Inefficient mixing can lead to areas of high compound concentration, causing it to precipitate before it can disperse.
-
Temperature: Adding a cold stock solution to warmer medium can decrease solubility.
-
High Final DMSO Concentration: While DMSO aids initial dissolution, a final concentration above 0.5% in your culture medium can be toxic to cells and may also affect compound solubility.[1]
Solutions:
-
Pre-warm the medium: Use culture medium pre-warmed to 37°C.[1]
-
Vigorous Mixing: Add the DMSO stock dropwise to the culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[1]
-
Prepare an Intermediate Dilution: Consider a serial dilution approach, first diluting the DMSO stock in a small volume of medium before adding it to the final culture volume.
-
Optimize Stock Concentration: Preparing a more concentrated DMSO stock allows you to add a smaller volume to the medium, keeping the final DMSO concentration low (ideally ≤ 0.1%).[1]
Q5: How stable is this compound in cell culture medium at 37°C?
Data Summary
The following tables summarize the key solubility and storage information for this compound.
Table 1: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ~200 mg/mL (480.86 mM) | Requires sonication. Use fresh, anhydrous DMSO for optimal results.[2] |
| Water | Low | Prone to precipitation. |
| Ethanol | Soluble | Specific quantitative data is not readily available.[1] |
Table 2: Stock Solution Storage Stability
| Storage Temperature | Duration | Recommendations |
| -20°C | At least 1 month | Aliquot to minimize freeze-thaw cycles.[1][2] |
| -80°C | Up to 6 months | Preferred for long-term storage.[2] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Culture Medium | Final concentration exceeds aqueous solubility. | Lower the final concentration. Perform a solubility test in your specific medium. |
| Poor mixing technique. | Add stock solution dropwise to pre-warmed medium while vortexing.[1] | |
| Inconsistent Experimental Results | Degradation of the compound in the culture medium during long incubation periods. | Replenish the medium with freshly prepared compound every 24-48 hours.[1] |
| Inactive compound due to improper storage of stock solution. | Ensure stock solutions are stored in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2] | |
| High final DMSO concentration affecting cell health and compound activity. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1] | |
| Difficulty Dissolving in DMSO | DMSO has absorbed moisture. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
| Compound requires more energy to dissolve. | Use sonication to aid dissolution.[2] |
Experimental Protocols & Visualizations
Protocol: Assessing Stability in Cell Culture Medium
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a specific cell culture medium.
Objective: To quantify the concentration of this compound over time in a cell culture medium at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take a 100 µL aliquot of the working solution. This is your T=0 sample. Add 100 µL of ACN to precipitate proteins, vortex, and centrifuge at >10,000 x g for 10 minutes. Collect the supernatant for HPLC analysis.
-
Incubation: Place the remaining working solution in the 37°C incubator.
-
Time-Course Sampling: At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), repeat the sampling and protein precipitation process from step 3.
-
HPLC Analysis: Analyze the supernatant from each time point by HPLC. The mobile phase could be a gradient of water and ACN with 0.1% formic acid.
-
Data Analysis: Determine the peak area corresponding to this compound at each time point. Normalize the peak area at each time point to the T=0 peak area to calculate the percentage of the compound remaining.
Visualizations
Caption: Workflow for assessing compound stability in culture medium.
References
Non-specific binding in Ipatasertib-NH2 dihydrochloride western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues of non-specific binding in Western blots conducted in the context of Ipatasertib treatment. Our goal is to help researchers, scientists, and drug development professionals obtain clear and reliable results when assessing the effects of Ipatasertib on the Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is Ipatasertib and how does it work?
Ipatasertib (also known as GDC-0068 or RG7440) is a highly selective, ATP-competitive, small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] By binding to the ATP-binding pocket of Akt, Ipatasertib prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway.[2][4] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in many cancers.[2][5][6]
Q2: What is the role of Ipatasertib-NH2 dihydrochloride in experiments?
Ipatasertib-NH2 is a derivative of Ipatasertib that is used as a ligand for the target protein Akt in Proteolysis Targeting Chimera (PROTAC) applications.[7] In this context, it is part of a larger molecule designed to induce the degradation of the target protein. It is not used as an antibody or a probe for direct detection in a standard Western blot.
Q3: Why am I seeing non-specific bands in my Western blot after treating cells with Ipatasertib?
Non-specific binding in a Western blot is a common issue that can arise from several factors unrelated to the Ipatasertib treatment itself. These factors often relate to the antibodies used to detect your protein of interest (e.g., anti-Akt, anti-phospho-Akt) and the overall Western blot procedure. Common causes include suboptimal antibody concentrations, insufficient blocking, and inadequate washing steps.[8][9][10]
Troubleshooting Guide: Non-Specific Binding in Western Blots
This guide provides a systematic approach to troubleshooting non-specific binding when performing Western blots to analyze protein expression or phosphorylation following Ipatasertib treatment.
Problem: Multiple non-specific bands are obscuring the results.
Possible Cause 1: Inadequate Blocking
Blocking is a critical step to prevent the non-specific binding of primary and secondary antibodies to the membrane.[8][11]
-
Solution: Optimize your blocking conditions.
-
Blocking Agent: If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially when detecting phosphoproteins, as milk contains phosphoproteins that can interfere with the assay.[12][13] Some commercially available protein-free blocking buffers can also be effective.[8]
-
Concentration: The optimal concentration for blocking agents is typically between 3-5%. You may need to test different concentrations to find what works best for your specific antibody-antigen pair.[12]
-
Incubation Time and Temperature: A standard blocking incubation is 1 hour at room temperature. For persistent background issues, you can try blocking overnight at 4°C.[10][12]
-
Possible Cause 2: Suboptimal Primary Antibody Concentration
Using too high a concentration of the primary antibody is a frequent cause of non-specific bands.[8][9][10]
-
Solution: Titrate your primary antibody.
Possible Cause 3: Issues with the Secondary Antibody
The secondary antibody can also be a source of non-specific binding.
-
Solution:
-
Run a control without the primary antibody: This will help you determine if the secondary antibody is binding non-specifically.[11]
-
Optimize secondary antibody concentration: Similar to the primary antibody, the secondary antibody concentration may need to be optimized. The recommended dilution range is often between 1:5,000 and 1:200,000.[15]
-
Possible Cause 4: Insufficient Washing
Inadequate washing will not effectively remove unbound antibodies, leading to high background and non-specific bands.[9][11]
-
Solution: Improve your washing steps.
-
Increase the number and duration of washes: Instead of three 5-minute washes, try four or five 5-10 minute washes.[9]
-
Increase the volume of wash buffer: Ensure the membrane is fully submerged and can move freely during agitation.[9]
-
Increase the detergent concentration: The concentration of Tween-20 in your wash buffer can be increased from 0.05% to 0.1% to help reduce non-specific binding.[9][13]
-
Quantitative Data Summary
| Parameter | Standard Recommendation | Troubleshooting Modification |
| Blocking Agent Concentration | 5% non-fat milk or BSA | Test concentrations from 3-5%.[12] Try alternative blockers like commercial buffers.[12] |
| Blocking Time | 1 hour at room temperature | Increase to overnight at 4°C.[12] |
| Primary Antibody Dilution | Varies (check datasheet) | Perform a titration to find the optimal dilution.[13][14] |
| Secondary Antibody Dilution | 1:5,000 - 1:200,000 | Optimize by running a reagent gradient.[15] |
| Wash Buffer (Tween-20) | 0.05% - 0.1% in TBS or PBS | Increase Tween-20 concentration to 0.1% or slightly higher.[13] |
| Number of Washes | 3 washes | Increase to 4-5 washes.[9] |
| Duration of Washes | 5 minutes each | Increase to 10-15 minutes each. |
Experimental Protocols
Standard Western Blot Protocol for Akt/p-Akt Detection
-
Protein Extraction: Lyse Ipatasertib-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt or anti-phospho-Akt) at the optimal dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. What is Ipatasertib Dihydrochloride used for? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. arp1.com [arp1.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. biossusa.com [biossusa.com]
- 12. Western blot blocking: Best practices | Abcam [abcam.com]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 15. blog.addgene.org [blog.addgene.org]
Interpreting unexpected results in Ipatasertib-NH2 dihydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ipatasertib-NH2 dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ipatasertib?
A1: Ipatasertib is a potent and highly selective, ATP-competitive small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] By binding to the ATP-binding pocket of AKT, it prevents the phosphorylation of its downstream substrates, thereby inhibiting the PI3K/AKT/mTOR signaling pathway.[1][4] This pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a frequent event in various human cancers.[1][4]
Q2: In which types of cancer cell lines is Ipatasertib expected to be most effective?
A2: Ipatasertib is expected to be most effective in cancer cell lines with a hyperactivated PI3K/AKT/mTOR pathway.[5] This includes cells with genetic alterations such as loss of the tumor suppressor PTEN, oncogenic mutations in PIK3CA, or amplification of HER2.[2][5] Preclinical studies have shown that cancer cell lines with these alterations are more likely to respond to Ipatasertib with lower IC50 values.[6]
Q3: What are the direct downstream targets of AKT that I should monitor to confirm Ipatasertib activity?
A3: To confirm the inhibitory activity of Ipatasertib, you should monitor the phosphorylation status of direct AKT substrates. Key downstream targets include Proline-Rich AKT Substrate 40 kDa (PRAS40) at threonine 246 (p-PRAS40 T246), Glycogen Synthase Kinase 3 beta (GSK3β) at serine 9 (p-GSK3β S9), and the mTOR complex 1 (mTORC1) pathway, which can be assessed by looking at the phosphorylation of ribosomal protein S6 (p-S6).[7][8] A decrease in the phosphorylation of these targets indicates successful inhibition of the AKT pathway by Ipatasertib.
Q4: I observed an increase in AKT phosphorylation (p-AKT) at Ser473 and/or Thr308 after Ipatasertib treatment. Does this mean the inhibitor is not working?
A4: Not necessarily. This is a frequently observed, yet unexpected, result. The increase in p-AKT levels upon treatment with ATP-competitive AKT inhibitors like Ipatasertib is thought to be a feedback mechanism.[8] The inhibitor binding to the active site can induce a conformational change that promotes phosphorylation, but the kinase remains inactive.[5] The key indicator of Ipatasertib's efficacy is the reduction in the phosphorylation of its downstream targets (e.g., p-PRAS40, p-S6), not the phosphorylation status of AKT itself.[8]
Q5: What is the recommended solvent and storage condition for this compound?
A5: For in vitro experiments, this compound can be dissolved in DMSO.[9] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[9] It is important to use freshly opened DMSO as it is hygroscopic, which can affect the solubility of the compound.[9]
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes when using this compound and provides steps for troubleshooting.
Issue 1: No effect on cell viability or proliferation.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. IC50 values can vary significantly between cell lines.[6]
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Troubleshooting: Verify that your cell line has an activated PI3K/AKT pathway (e.g., PTEN loss, PIK3CA mutation).[10] Cell lines without a dependency on this pathway may be inherently resistant to Ipatasertib.
-
-
Possible Cause 3: Drug Inactivity.
-
Troubleshooting: Ensure the compound has been stored correctly and has not degraded. If possible, test the compound on a sensitive positive control cell line.
-
| Parameter | Expected Result (Sensitive Cells) | Unexpected Result | Troubleshooting Steps |
| Cell Viability (MTT/CellTiter-Glo) | Dose-dependent decrease in viability. | No change or minimal change in viability. | 1. Increase Ipatasertib concentration. 2. Increase incubation time. 3. Verify PI3K/AKT pathway activation in the cell line. |
| IC50 Value | Within expected range for sensitive lines (e.g., low micromolar).[6][8] | High micromolar or not determinable. | 1. Confirm drug stock concentration and handling. 2. Use a positive control cell line. |
Issue 2: Increased p-AKT levels observed in Western Blot.
-
Possible Cause: Feedback Mechanism.
| Protein | Expected Result | Unexpected Result (Paradoxical) | Interpretation & Next Steps |
| p-AKT (Ser473/Thr308) | No change or increase.[3][8] | Significant decrease (less common). | An increase is a known feedback effect. A decrease could indicate off-target effects at high concentrations. |
| p-PRAS40 (Thr246) | Dose-dependent decrease. | No change or increase. | If p-PRAS40 is not decreasing, it suggests a lack of AKT inhibition. Re-evaluate drug concentration and cell line sensitivity. |
| p-S6 | Dose-dependent decrease.[8][11] | No change or increase. | Similar to p-PRAS40, this indicates a lack of downstream pathway inhibition. |
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Drug Solubility Issues.
-
Troubleshooting: Ensure the this compound is fully dissolved in DMSO before further dilution in culture media. Precipitates can lead to inconsistent effective concentrations.
-
-
Possible Cause 2: Variable Cell Culture Conditions.
-
Troubleshooting: Maintain consistent cell passage numbers, confluency, and serum concentrations in your media, as these can influence the activation state of the PI3K/AKT pathway.
-
Experimental Protocols
Western Blot for Phospho-Protein Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time (e.g., 2, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[12]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: PI3K/AKT signaling pathway and Ipatasertib's point of intervention.
Caption: Standard workflow for Western Blot analysis.
Caption: Troubleshooting logic for increased p-AKT results.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. theboringmagazine.com [theboringmagazine.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Improving degradation efficiency of Ipatasertib-NH2 dihydrochloride PROTACs
Welcome to the technical support center for Ipatasertib-NH2 dihydrochloride PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of these molecules for targeted degradation of AKT.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an this compound PROTAC?
A1: this compound PROTACs are heterobifunctional molecules designed to induce the degradation of the AKT protein.[1][2][3][4] They consist of three key components: an Ipatasertib-NH2 moiety that binds to the target protein (AKT), a ligand that recruits an E3 ubiquitin ligase (commonly a derivative of thalidomide to recruit Cereblon (CRBN)), and a chemical linker that connects the two.[1][2][3][4] By bringing AKT into close proximity with the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to AKT, marking it for degradation by the proteasome.[5][6][7]
Q2: My Ipatasertib-NH2 PROTAC is not degrading AKT. What are the potential reasons?
A2: There are several potential reasons for a lack of AKT degradation. These can be broadly categorized as issues with the PROTAC molecule itself, problems with the experimental setup, or cellular factors. Specific issues could include:
-
Poor cell permeability: The PROTAC may not be efficiently entering the cells.[8][]
-
Suboptimal linker: The length and composition of the linker are crucial for the formation of a stable and productive ternary complex between AKT, the PROTAC, and the E3 ligase.[5][8][][10][11]
-
"Hook effect": At high concentrations, PROTACs can form binary complexes with either AKT or the E3 ligase, which are non-productive for degradation.[5][12]
-
Low E3 ligase expression: The chosen cell line may have low endogenous levels of the recruited E3 ligase (e.g., CRBN).
-
Compound instability: The PROTAC molecule may be unstable in the cell culture medium.[12]
Q3: How does the linker length and composition affect the degradation efficiency?
A3: The linker is a critical determinant of PROTAC efficacy.[5][8][][10][11] Its length and chemical properties influence the geometry of the ternary complex. An optimal linker length is necessary to bring the E3 ligase and the target protein into the correct orientation for efficient ubiquitination.[5][] If the linker is too short, it can cause steric hindrance, preventing the formation of the ternary complex.[5][8] Conversely, a linker that is too long may not effectively bring the two proteins together, leading to an unstable complex.[5][8] The linker's composition also impacts the PROTAC's physicochemical properties, such as solubility and cell permeability.[5][8]
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-AKT or PROTAC-E3 ligase) rather than the productive ternary complex (AKT-PROTAC-E3 ligase) required for degradation.[12] To mitigate the hook effect, it is essential to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[12]
Q5: How do I choose the appropriate E3 ligase for my Ipatasertib-NH2 PROTAC?
A5: While many Ipatasertib-NH2 PROTACs utilize CRBN ligands, the choice of E3 ligase can significantly impact degradation efficiency and selectivity.[13] Different E3 ligases have varying expression levels across different cell types and tissues.[14] The compatibility between a specific target protein and an E3 ligase is also a key factor, as favorable protein-protein interactions can enhance the stability of the ternary complex.[13][15] If a CRBN-based PROTAC is ineffective, exploring PROTACs that recruit other E3 ligases, such as VHL (von Hippel-Lindau tumor suppressor), may be a viable strategy.[16][17]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low AKT degradation | Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties like solubility and permeability.[5][8] Consider using cell lines with higher expression of relevant transporters. |
| Suboptimal linker length or composition. | Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal linker.[5][][10] | |
| Ineffective ternary complex formation. | Confirm binary engagement with both AKT and the E3 ligase separately using techniques like thermal shift assays or co-immunoprecipitation. Redesign the linker to alter the orientation of the bound proteins.[5] | |
| Low expression of the recruited E3 ligase (e.g., CRBN) in the cell line. | Confirm E3 ligase expression levels by Western blot or qPCR. Switch to a cell line with higher expression or consider recruiting a different E3 ligase.[13] | |
| "Hook effect" due to high PROTAC concentration. | Perform a detailed dose-response curve, including lower concentrations (in the nanomolar range), to identify the optimal degradation concentration.[12] | |
| Inconsistent degradation results | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and ensure cells are healthy and not overly confluent.[12] |
| Instability of the PROTAC in cell culture media. | Assess the stability of the PROTAC in media over the experimental time course using methods like LC-MS. | |
| Off-target protein degradation | Promiscuous binding of the Ipatasertib warhead. | While Ipatasertib is a selective AKT inhibitor, high concentrations might lead to off-target binding. Use the lowest effective concentration. |
| The linker facilitates off-target ternary complex formation. | Modify the linker's length, rigidity, and attachment points to improve selectivity.[12] | |
| The recruited E3 ligase has a broad range of natural substrates. | Consider switching to a different E3 ligase that may have a more restricted set of endogenous substrates.[12] |
Experimental Protocols
Protocol 1: Western Blotting for AKT Degradation
This is a standard method to quantify the reduction in target protein levels.
1. Cell Culture and Treatment:
- Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
- Treat cells with a range of concentrations of the Ipatasertib-NH2 PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
- Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against AKT overnight at 4°C.
- Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Wash the membrane with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the AKT band intensity to the loading control.
- Calculate the percentage of AKT degradation relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol helps to verify the formation of the AKT-PROTAC-E3 ligase ternary complex.
1. Cell Treatment and Lysis:
- Treat cells with the Ipatasertib-NH2 PROTAC at the optimal degradation concentration and a vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
- Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).
2. Immunoprecipitation:
- Pre-clear the cell lysates by incubating with protein A/G agarose beads.
- Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or a tag if the ligase is overexpressed with a tag, overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads and incubate for another 2-4 hours.
- Wash the beads several times with the lysis buffer.
3. Elution and Western Blotting:
- Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
- Perform Western blotting as described in Protocol 1, probing for AKT and the E3 ligase. The presence of an AKT band in the E3 ligase immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.
Visualizations
Caption: Mechanism of action for an Ipatasertib-NH2 PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Impact of Ipatasertib-NH2 PROTAC on the PI3K/AKT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 15. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 16. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ipatasertib-NH2 Dihydrochloride Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the off-target effects of Ipatasertib-NH2 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: Ipatasertib is a potent and highly selective ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The "-NH2" variant is a functionalized analog often used in the development of PROTACs (PROteolysis TArgeting Chimeras).
Q2: Why is it important to investigate the off-target effects of this compound?
Q3: What are the known off-targets of Ipatasertib?
A3: Kinase panel screening has shown that Ipatasertib is highly selective for Akt.[1] However, at a concentration of 1 µM, it has been observed to inhibit PRKG1α, PRKG1β, and p70S6K.[1]
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
A4: A common method is to use a structurally distinct Akt inhibitor to see if it recapitulates the observed phenotype. Additionally, genetic approaches such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of Akt can help validate that the effect is on-target. Rescue experiments, where a drug-resistant mutant of Akt is overexpressed, can also be employed.[4]
Q5: Where can I find information on the stability and storage of this compound?
A5: For Ipatasertib-NH2, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Always refer to the manufacturer's datasheet for specific storage and handling instructions.
Troubleshooting Guides
Issue 1: Discrepancy between biochemical IC50 and cellular potency.
-
Possible Cause 1: High intracellular ATP concentration.
-
Troubleshooting Step: Ipatasertib is an ATP-competitive inhibitor. The high concentration of ATP in cells (millimolar range) can compete with the inhibitor for binding to Akt, leading to a decrease in apparent potency compared to biochemical assays which are often performed at lower ATP concentrations.
-
Expected Outcome: This is an inherent challenge with ATP-competitive inhibitors. Consider this when interpreting cellular data.
-
-
Possible Cause 2: Cell permeability and efflux.
-
Troubleshooting Step: The compound may have poor cell permeability or be a substrate for cellular efflux pumps, reducing its intracellular concentration. Perform a cell uptake or efflux assay to investigate this possibility.
-
Expected Outcome: If efflux is a problem, co-incubation with a known efflux pump inhibitor may increase the compound's cellular potency.
-
-
Possible Cause 3: Inactive target in the cell line.
-
Troubleshooting Step: The PI3K/Akt pathway may not be active in your chosen cell line, or the expression level of Akt isoforms might be low. Confirm the phosphorylation status of Akt (e.g., at Ser473 and Thr308) and its downstream targets (e.g., PRAS40, GSK3β) by Western blot to ensure the pathway is active.[1][6]
-
Expected Outcome: If the pathway is inactive, the inhibitor will show little to no effect. Choose a cell line with a known constitutively active PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant).[6]
-
Issue 2: Unexpected phenotype observed that is inconsistent with Akt inhibition.
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: The observed phenotype may be due to the inhibition of an off-target kinase, such as PRKG1.[7][8] Perform a kinome-wide selectivity screen to identify potential off-targets. Validate any hits in cellular assays by examining the phosphorylation of their known downstream substrates.
-
Expected Outcome: Identification of the off-target responsible for the unexpected phenotype.
-
-
Possible Cause 2: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Inhibition of the Akt pathway can sometimes lead to the activation of feedback loops or crosstalk with other signaling pathways.[1] Use techniques like phosphoproteomics or Western blotting to investigate the activation of other pathways (e.g., MAPK/ERK).
-
Expected Outcome: A better understanding of the cellular response to Akt inhibition, which may reveal new therapeutic strategies.
-
Data Presentation
Table 1: On-Target and Off-Target Inhibitory Activity of Ipatasertib
| Target | IC50 (nM) | Assay Type | Reference |
| On-Target | |||
| Akt1 | 5 | Cell-free | [1] |
| Akt2 | 18 | Cell-free | [1] |
| Akt3 | 8 | Cell-free | [1] |
| Off-Target | |||
| PRKG1α | 98 | Cell-free | [1] |
| PRKG1β | 69 | Cell-free | [1] |
| p70S6K | 860 | Cell-free | [1] |
| PKA | 3100 | Cell-free | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Identification
This protocol describes a general method to determine the IC50 of this compound against a purified kinase of interest.
Materials:
-
Purified recombinant kinase (e.g., PRKG1α)
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
384-well plates
-
DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM.
-
Kinase Reaction Setup:
-
Add kinase assay buffer to each well of a 384-well plate.
-
Add the purified kinase to each well.
-
Add the kinase-specific substrate to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction: Add ATP (either radiolabeled or non-radiolabeled, depending on the detection method) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane, wash to remove unincorporated radiolabeled ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the binding of this compound to a potential off-target in intact cells.
Materials:
-
Cell line expressing the target of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler
-
Western blot reagents (primary antibody against the target protein, secondary antibody)
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound at a desired concentration (e.g., 1 µM) or with DMSO (vehicle) for 1-2 hours at 37°C.
-
Heating Step: Aliquot the treated cell suspension into PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 70°C in 3°C increments).
-
Thermal Challenge: Place the PCR tubes in a thermocycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by Western blot using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature.
-
Normalize the data by setting the intensity at the lowest temperature to 100%.
-
Plot the percentage of soluble protein against the temperature to generate melt curves for both the vehicle- and compound-treated samples. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizations
Caption: PI3K/AKT signaling pathway targeted by Ipatasertib.
Caption: Experimental workflow for off-target effect investigation.
Caption: Potential off-target pathway: NO/cGMP/PRKG1 signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRKG1 hinders myogenic differentiation and predicts response to AKT inhibitor ipatasertib in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRKG1 hinders myogenic differentiation and predicts response to AKT inhibitor ipatasertib in Rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ipatasertib-NH2 Dihydrochloride and Other AKT Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ipatasertib-NH2 dihydrochloride with other prominent AKT inhibitors. The information is supported by experimental data to aid in the selection of appropriate compounds for preclinical and clinical research.
Ipatasertib (also known as GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] As a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making AKT an attractive therapeutic target.[1] This guide will compare Ipatasertib with other well-characterized AKT inhibitors, focusing on their mechanism of action, potency, selectivity, and clinical relevance.
Mechanism of Action: ATP-Competitive Inhibition
Ipatasertib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket within the kinase domain of AKT.[1][2] This binding action prevents the phosphorylation of downstream AKT substrates, thereby inhibiting the PI3K/AKT/mTOR signaling pathway and leading to decreased cell growth and proliferation.[2] This mechanism is shared by other notable AKT inhibitors such as Capivasertib (AZD5363). In contrast, MK-2206 is an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket to induce a conformational change that prevents AKT activation.[3]
Comparative Potency and Selectivity
The potency and selectivity of an inhibitor are critical parameters for its potential therapeutic efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ipatasertib and other selected AKT inhibitors against the three AKT isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Type | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Reference(s) |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 | [1] |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 8 | 8 | [4] |
| MK-2206 | Allosteric | 5 | 12 | 65 | [3] |
| GDC-0068 (alternative name for Ipatasertib) | ATP-Competitive | 5 | 18 | 8 | [1] |
Note: IC50 values can vary between different studies and experimental conditions.
As the data indicates, both Ipatasertib and Capivasertib are potent pan-AKT inhibitors, demonstrating strong inhibition across all three isoforms. MK-2206, while also potent against AKT1 and AKT2, shows comparatively less activity against AKT3.[3]
Signaling Pathway and Mechanism of Inhibition
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates a multitude of cellular processes. The following diagram illustrates this pathway and the point of intervention for AKT inhibitors like Ipatasertib.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Ipatasertib.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are essential. Below are representative protocols for key assays used to characterize AKT inhibitors.
In Vitro Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified AKT isoforms.
Objective: To determine the IC50 value of an AKT inhibitor.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
AKT substrate (e.g., a synthetic peptide)
-
Test inhibitor (e.g., Ipatasertib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add a small volume of the diluted inhibitor to the wells of a 384-well plate.
-
Add the AKT enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
The IC50 value is calculated by plotting the percentage of kinase activity against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A typical workflow for an in vitro kinase assay to determine inhibitor potency.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Objective: To determine the effect of an AKT inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., Ipatasertib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Clinical Landscape
Ipatasertib has been evaluated in numerous clinical trials for various cancer types, both as a monotherapy and in combination with other agents.[4] For instance, it has been investigated in combination with paclitaxel for triple-negative breast cancer and with abiraterone for metastatic castration-resistant prostate cancer.[3][5] Similarly, Capivasertib and MK-2206 have also undergone extensive clinical evaluation.[6][7] The choice of an AKT inhibitor for clinical development often depends on its specific preclinical profile, including its potency, selectivity, and pharmacokinetic properties, as well as the genetic background of the target patient population.
Conclusion
This compound is a potent and selective pan-AKT inhibitor with a well-defined ATP-competitive mechanism of action. Its in vitro and in vivo activity has been demonstrated in a variety of cancer models. When compared to other AKT inhibitors like Capivasertib and MK-2206, Ipatasertib shows a comparable potency profile. The selection of a specific AKT inhibitor for research or clinical development should be guided by a thorough evaluation of its biochemical and cellular activity, selectivity, and the specific scientific question or therapeutic indication being addressed. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for making these informed decisions.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 7. dovepress.com [dovepress.com]
A Comparative Guide to the Selectivity of an Ipatasertib-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the theoretical selectivity of a Proteolysis-Targeting Chimera (PROTAC) utilizing Ipatasertib as its warhead for the targeted degradation of the serine/threonine kinase AKT. As "Ipatasertib-NH2 dihydrochloride PROTAC" is not a designated molecule in publicly available literature, this guide will build a comparative framework based on the known selectivity of Ipatasertib and established principles of PROTAC technology. We will compare its potential performance against its parent inhibitor and other AKT-targeting degraders.
Introduction to Ipatasertib and PROTAC Technology
Ipatasertib (GDC-0068) is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3).[1][2] It is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, making it a key therapeutic target.[3][4]
PROTACs represent a novel therapeutic modality that induces targeted protein degradation. These heterobifunctional molecules consist of a ligand that binds the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] A key advantage of PROTACs is their potential for enhanced selectivity and the ability to target proteins previously considered "undruggable."[7][8]
Ipatasertib Kinase Selectivity Profile
The selectivity of the warhead is a foundational element of a PROTAC's overall selectivity. Ipatasertib is known for its high selectivity for AKT kinases.
| Kinase | IC50 (nM) | Selectivity vs. PKA | Reference |
| AKT1 | 5 | >620-fold | [9] |
| AKT2 | 18 | >172-fold | [9] |
| AKT3 | 8 | >387-fold | [9] |
| PKA | 3100 | 1-fold | [9] |
| PRKG1α | 98 | ~31-fold | [9] |
| PRKG1β | 69 | ~45-fold | [9] |
| p70S6K | 860 | ~3.6-fold | [9] |
Table 1: In vitro kinase inhibitory activity of Ipatasertib. Data shows high potency against all AKT isoforms and significant selectivity over other kinases, including the closely related PKA.
From Inhibitor to Degrader: Factors Influencing PROTAC Selectivity
Transforming an inhibitor like Ipatasertib into a PROTAC introduces additional layers of selectivity. The resulting PROTAC's specificity is not solely dependent on the warhead's binding profile but also on the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[8][10]
Key Selectivity Determinants:
-
Warhead Affinity and Selectivity: Ipatasertib's high intrinsic selectivity for AKT provides a strong foundation.[11]
-
E3 Ligase Choice: The choice of E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) and the affinity of the E3 ligase ligand are critical. The differential expression of E3 ligases across tissues can be exploited to achieve tissue-selective degradation.[8]
-
Linker Composition and Length: The linker plays a crucial role in optimizing the orientation and stability of the ternary complex. An optimal linker can enhance cooperativity between the target and the E3 ligase, potentially leading to selectivity even if the warhead has off-targets.[10]
-
Ternary Complex Cooperativity: Favorable protein-protein interactions between the target (AKT) and the E3 ligase within the ternary complex can dramatically improve degradation selectivity, sometimes surpassing the binding selectivity of the warhead itself.[8][12]
Comparison with Alternative AKT-Targeting Therapeutics
An Ipatasertib-based PROTAC would be compared against both small-molecule inhibitors and other reported AKT PROTACs.
| Compound Type | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Ipatasertib (Inhibitor) | Occupancy-based, ATP-competitive inhibition | Well-characterized PK/PD, proven clinical activity.[1] | Requires sustained high concentrations for efficacy, potential for developing resistance via target mutation. |
| Other Pan-AKT Inhibitors (e.g., Capivasertib) | Occupancy-based inhibition | Different chemical scaffolds may offer alternative dosing and safety profiles.[4] | Similar limitations to Ipatasertib regarding resistance and requirement for continuous target engagement. |
| Hypothetical Ipatasertib PROTAC | Event-driven, catalytic degradation | Can be effective at lower concentrations, potential to overcome inhibitor resistance, may offer enhanced selectivity.[7] | Larger molecular weight may pose challenges for cell permeability and oral bioavailability.[12] |
| Reported AKT PROTACs (e.g., MS21, INY-03-041) | Event-driven, catalytic degradation | Have demonstrated potent and selective AKT degradation in preclinical models.[12][13] | Comprehensive selectivity and safety profiles are still under investigation. Some may be ineffective in certain genetic contexts (e.g., KRAS/BRAF mutations).[13] |
Table 2: Qualitative comparison of an Ipatasertib-based PROTAC with alternative AKT-targeting agents.
Visualizing Pathways and Processes
Caption: The PI3K/AKT signaling pathway, with Ipatasertib's point of inhibition.
Caption: General mechanism of action for an Ipatasertib-based PROTAC.
Caption: Experimental workflow for validating Ipatasertib-PROTAC selectivity.
Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target Degradation
This protocol is used to determine the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of the Ipatasertib-PROTAC against AKT.
-
Cell Culture: Plate cancer cells with activated AKT signaling (e.g., PTEN-null PC-3 cells) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the Ipatasertib-PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO) and a negative control (a PROTAC with a mutated E3 ligase binder).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, boil, and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against total AKT, phospho-AKT (S473), and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software. Normalize AKT levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[14]
Protocol 2: Mass Spectrometry-Based Proteomics for Global Selectivity Profiling
This protocol provides an unbiased, proteome-wide assessment of the PROTAC's selectivity.[17][18]
-
Cell Culture and Treatment: Culture selected cancer cell lines and treat with the Ipatasertib-PROTAC at a concentration that achieves significant degradation (e.g., 5x DC₅₀), a vehicle control, and a negative control for a defined period (e.g., 6-18 hours).[19]
-
Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Isobaric Labeling (TMT): Label the peptide samples from each condition with Tandem Mass Tags (TMT). This allows for multiplexing and precise relative quantification of proteins across all samples in a single MS run.[18]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw MS data using proteomics software (e.g., Proteome Discoverer, MaxQuant). Identify and quantify thousands of proteins. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls. Proteins other than AKT1/2/3 that are significantly degraded are considered potential off-targets.[19][20]
-
Validation: Validate significant off-target hits using targeted methods like Western blotting (as described in Protocol 1).
Conclusion
An Ipatasertib-based PROTAC holds considerable therapeutic promise by leveraging a highly selective warhead to induce the degradation of the key oncogenic driver AKT. Its ultimate selectivity profile will be a composite of Ipatasertib's intrinsic binding affinity and the complex cellular biology governing ternary complex formation and stability. Compared to its parent inhibitor, such a PROTAC could offer a more profound and durable pathway inhibition, potentially overcoming resistance mechanisms. Rigorous experimental validation using proteomic and targeted approaches is essential to fully characterize its selectivity and confirm its therapeutic potential relative to other AKT-targeting agents.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular target: pan-AKT in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target and tissue selectivity of PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
A Comparative Analysis of Ipatasertib-NH2 Dihydrochloride PROTAC Off-Target Protein Profiling
In the landscape of targeted protein degradation, understanding the selectivity of proteolysis-targeting chimeras (PROTACs) is paramount for their development as safe and effective therapeutics. This guide provides a detailed comparison of the off-target protein profile of Ipatasertib-NH2 dihydrochloride-based PROTAC, INY-03-041, with its parent inhibitor, Ipatasertib (GDC-0068), and a second-generation AKT degrader, INY-05-040.
Executive Summary
This compound is a warhead used in the synthesis of the PROTAC INY-03-041, which targets the serine/threonine kinase AKT for degradation.[1] An unbiased, multiplexed mass spectrometry-based proteomic analysis of MOLT4 cells treated with INY-03-041 demonstrated high selectivity for all three AKT isoforms. Notably, the known off-targets of the parent inhibitor Ipatasertib, S6K1 and PKG1, were not degraded by the PROTAC, highlighting an improved selectivity profile.[1] The primary off-target degradation observed was RNF166, a known target of the lenalidomide E3 ligase ligand component of the PROTAC.[1] A second-generation degrader, INY-05-040, which utilizes a von Hippel-Lindau (VHL) E3 ligase ligand, has been developed with improved potency and degradation kinetics compared to INY-03-041.
Data Presentation
Table 1: Off-Target Protein Profiling of INY-03-041 in MOLT4 cells
| Protein | Description | Log2 Fold Change | p-value | On-Target/Off-Target |
| AKT1 | Serine/threonine-protein kinase 1 | Significantly Downregulated | < 0.05 | On-Target |
| AKT2 | Serine/threonine-protein kinase 2 | Significantly Downregulated | < 0.05 | On-Target |
| AKT3 | Serine/threonine-protein kinase 3 | Significantly Downregulated | < 0.05 | On-Target |
| RNF166 | E3 ubiquitin-protein ligase RNF166 | Significantly Downregulated | < 0.05 | Off-Target (Lenalidomide-mediated) |
| S6K1 (RPS6KB1) | Ribosomal protein S6 kinase beta-1 | No Significant Change | > 0.05 | Known Off-Target of Ipatasertib (Inhibitor) |
| PKG1 (PRKG1) | cGMP-dependent protein kinase 1 | No Significant Change | > 0.05 | Known Off-Target of Ipatasertib (Inhibitor) |
Note: This table is a summary based on descriptive findings from the cited research.[1] The exact quantitative values for fold change and p-value are accessible through the PRIDE repository with the accession number PXD015207.
Table 2: Comparative Cellular Activity of AKT-Targeting Compounds
| Compound | Target/Mechanism | E3 Ligase Recruiter | Relative Potency | Key Features |
| Ipatasertib (GDC-0068) | AKT inhibitor | N/A | Baseline | Reversible inhibition of AKT kinase activity. |
| INY-03-041 | AKT degrader (PROTAC) | Cereblon (CRBN) | More potent than GDC-0068 | Induces degradation of AKT; improved selectivity over parent inhibitor. |
| INY-05-040 | AKT degrader (PROTAC) | von Hippel-Lindau (VHL) | More potent than INY-03-041 | Second-generation degrader with enhanced degradation kinetics. |
Experimental Protocols
Proteomic Analysis of INY-03-041
Cell Line and Treatment: MOLT4 cells, which express all three AKT isoforms, were treated with 250 nM of INY-03-041 for 4 hours.[1]
Sample Preparation: Cells were harvested and lysed. Proteins were extracted, reduced, alkylated, and digested with trypsin. The resulting peptides were labeled with tandem mass tags (TMT) for quantitative analysis.
Mass Spectrometry: The TMT-labeled peptides were analyzed using an Orbitrap Fusion Lumos mass spectrometer.[1]
Data Analysis: Protein abundance was quantified based on TMT reporter ion intensities. Statistical analysis was performed to identify proteins with significant changes in abundance upon treatment with INY-03-041 compared to a vehicle control.
Visualizations
Signaling Pathway of AKT Degradation by INY-03-041
Caption: Mechanism of AKT protein degradation induced by the PROTAC INY-03-041.
Experimental Workflow for Off-Target Proteomics
Caption: Workflow for identifying off-target proteins of INY-03-041 using quantitative proteomics.
Logical Relationship of Comparative Compounds
Caption: Relationship between the AKT inhibitor and the derived first and second-generation PROTACs.
References
A Researcher's Guide to Analyzing Drug Combination Synergy with Ipatasertib-NH2
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methodologies for analyzing the synergistic effects of Ipatasertib-NH2 in combination with other therapeutic agents. We present supporting experimental data, detailed protocols for key analysis methods, and visualizations of relevant biological pathways and workflows.
Ipatasertib, an orally bioavailable inhibitor of the serine/threonine protein kinase AKT, is a promising agent in oncology.[1][2] Its mechanism of action, centered on the PI3K/AKT signaling pathway, makes it a prime candidate for combination therapies aimed at overcoming drug resistance and enhancing anti-tumor efficacy.[1][2] This guide explores various methods to quantify the synergistic interactions of Ipatasertib with other drugs, providing a framework for robust preclinical evaluation.
Comparative Analysis of Synergy Models
Several mathematical models are employed to determine whether the combined effect of two or more drugs is synergistic, additive, or antagonistic. The choice of model can influence the interpretation of results, and therefore, a comparative understanding is crucial.
| Synergy Analysis Model | Principle | Interpretation of Synergy | Key Features |
| Chou-Talalay Method | Based on the median-effect equation derived from the mass-action law.[3] It is a dose-effect based method. | Combination Index (CI) < 1 : SynergismCI = 1 : Additive effectCI > 1 : Antagonism | Quantifies the magnitude of synergy or antagonism. Allows for the determination of dose-reduction indices (DRI), indicating how many folds the dose of a drug can be reduced in a combination to achieve a given effect level. CompuSyn software is commonly used for these calculations. |
| Zero Interaction Potency (ZIP) Model | Integrates concepts from both the Loewe additivity and Bliss independence models.[3] It assumes that two non-interacting drugs will exhibit minimal changes in their dose-response curves when combined. | Delta (δ) score > 0 : Synergismδ score ≈ 0 : Additive effectδ score < 0 : Antagonism | Provides a synergy score across a full dose-response matrix, offering a nuanced view of synergy at different concentration ranges. It is well-suited for high-throughput screening data. |
| Bliss Independence Model | An effect-based model that assumes two drugs act independently. The expected combined effect is calculated based on the probabilities of each drug acting on its own. | Observed effect > Expected effect : SynergismObserved effect = Expected effect : Additive effectObserved effect < Expected effect : Antagonism | Conceptually straightforward and often used when drugs have different mechanisms of action. |
| Loewe Additivity Model | A dose-effect based model that considers the combination of a drug with itself as additive. It is based on the concept of dose equivalence. | Isobologram : Data points falling below the line of additivity indicate synergy. | Particularly useful when drugs have similar mechanisms of action or target the same pathway. |
Ipatasertib Combination Studies: A Quantitative Overview
Recent studies have explored the synergistic potential of Ipatasertib with various targeted therapies. A notable study investigated the growth-inhibitory activity of Ipatasertib in combination with other targeted agents in multi-cell type 3D tumor spheroid models. The synergy was evaluated using the Bliss Independence Model, and the data is publicly available in the PubChem BioAssay database.[3]
Below is a summary of the reported synergistic or additive effects of Ipatasertib in combination with several drugs across various cancer cell lines.
| Combination Drug | Drug Target | Reported Interaction with Ipatasertib | Cancer Type (Cell Lines) |
| Selumetinib | MEK inhibitor | Additive and/or greater-than-additive cytotoxicity in approximately half the cell lines screened.[3] | Various solid tumors |
| Ravoxertinib | ERK inhibitor | Additive and/or greater-than-additive cytotoxicity in approximately half the cell lines screened.[3] | Various solid tumors |
| Sapanisertib | mTORC1/2 kinase inhibitor | Additive and/or greater-than-additive effects in multiple cell lines.[3][4] | Various solid tumors |
| Vemurafenib | BRAF V600E inhibitor | Active in BRAF V600E mutant-containing cell lines.[3][4] | Melanoma, other BRAF V600E-mutant cancers |
| Sotorasib | KRAS G12C inhibitor | Active in KRAS G12C mutant-containing cell lines.[3][4] | Non-small cell lung cancer, colorectal cancer |
| Paclitaxel | Microtubule stabilizer | In a phase II trial for metastatic triple-negative breast cancer, the addition of ipatasertib to paclitaxel resulted in a statistically significant improvement in progression-free survival.[4] | Triple-negative breast cancer |
| Abiraterone | Androgen synthesis inhibitor | In a phase III trial for metastatic castration-resistant prostate cancer with PTEN loss, the combination of ipatasertib with abiraterone reduced the risk of disease progression or death. | Prostate Cancer |
| Fadraciclib | CDK inhibitor | Combination with Ipatasertib or capivasertib slowed tumor growth and induced cancer cell death in PTEN-loss/PI3K-activated prostate cancer cells. | Prostate Cancer |
Experimental Protocols
Chou-Talalay Method for Combination Index (CI) Analysis
This method provides a quantitative measure of drug interaction.
1. Cell Viability Assay:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Ipatasertib alone, the combination drug alone, and the combination of both drugs at a constant ratio (e.g., based on their respective IC50 values).
-
Include untreated and solvent-treated cells as controls.
-
After a specified incubation period (e.g., 72 hours), assess cell viability using an appropriate method, such as the MTT or CellTiter-Glo assay.
2. Data Analysis:
-
Convert raw data to percentage of cell growth inhibition relative to controls.
-
Use software like CompuSyn to enter the dose-effect data for single agents and their combination.
-
The software will generate a median-effect plot and calculate the Combination Index (CI) values for different fraction affected (Fa) levels (i.e., levels of cell growth inhibition).
-
Interpretation:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Zero Interaction Potency (ZIP) Model for Synergy Scoring
The ZIP model is particularly useful for analyzing data from a dose-response matrix.
1. Dose-Response Matrix Setup:
-
In a multi-well plate format, create a matrix of drug concentrations. Typically, one drug is serially diluted along the x-axis and the other along the y-axis.
-
This allows for the testing of all possible pairwise combinations of the selected concentrations.
-
As with the Chou-Talalay method, include single-agent controls and vehicle controls.
2. Cell Viability and Data Normalization:
-
After treatment and incubation, measure cell viability.
-
Normalize the data to the vehicle control to obtain the percentage of inhibition for each drug combination.
3. Synergy Score Calculation:
-
Utilize software packages or online tools that implement the ZIP model (e.g., SynergyFinder).
-
The software will calculate the expected response based on the ZIP model and compare it to the observed response.
-
The output is a delta (δ) score for each point in the dose-response matrix, which can be visualized as a 3D synergy map.
-
An overall synergy score for the drug combination can also be calculated.
Visualizing Pathways and Workflows
Ipatasertib and the PI3K/AKT Signaling Pathway
Ipatasertib targets AKT, a central node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[1]
Caption: Ipatasertib inhibits AKT, a key protein in the PI3K signaling pathway.
Experimental Workflow for Synergy Analysis
The following diagram outlines a typical workflow for conducting a drug combination synergy analysis.
References
- 1. Ipatasertib | C24H32ClN5O2 | CID 24788740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Ipatasertib-NH2 Dihydrochloride in Paclitaxel-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ipatasertib-NH2 dihydrochloride's performance in paclitaxel-resistant cancer cell lines against other therapeutic alternatives. The information is supported by experimental data from preclinical studies, with a focus on overcoming chemotherapy resistance.
Introduction to Ipatasertib and Paclitaxel Resistance
Ipatasertib is an orally bioavailable, selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (also known as protein kinase B).[1][2] AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, promoting cell survival, proliferation, and resistance to anticancer therapies.[3][4] By inhibiting AKT, Ipatasertib aims to halt tumor cell growth and induce apoptosis.[2]
Paclitaxel is a widely used chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent cell death.[5] However, the development of paclitaxel resistance is a significant clinical challenge. Key mechanisms of resistance include the overexpression of drug efflux pumps (such as P-glycoprotein, encoded by the ABCB1 gene), alterations in tubulin structure or expression, and the activation of pro-survival signaling pathways, most notably the PI3K/AKT pathway.[4] The activation of the PI3K/AKT pathway can confer resistance to paclitaxel by promoting cell survival and inhibiting apoptosis.[4] Therefore, combining paclitaxel with an AKT inhibitor like Ipatasertib presents a rational strategy to overcome this resistance.
While direct experimental data on Ipatasertib in well-characterized paclitaxel-resistant cell lines is limited in publicly available literature, studies on other AKT inhibitors, such as MK-2206, in such models provide valuable insights into the potential efficacy of this therapeutic approach. This guide will utilize data from studies on the AKT inhibitor MK-2206 in paclitaxel-resistant breast cancer cells as a surrogate to illustrate the potential of AKT inhibition in this context, alongside data for other PI3K/mTOR pathway inhibitors.
Performance Data in Paclitaxel-Resistant Cell Lines
The following tables summarize the in vitro efficacy of AKT and PI3K/mTOR pathway inhibitors in paclitaxel-resistant cancer cell lines.
Table 1: Effect of the AKT Inhibitor MK-2206 on Paclitaxel Sensitivity in MCF-7/PTX (Paclitaxel-Resistant) Breast Cancer Cells
| Treatment | Concentration | Cell Viability (% of Control) | Fold-change in Paclitaxel IC50 | Reference |
| Paclitaxel | Various | - | 1 (Resistant Control) | [6] |
| MK-2206 | 20 nM | Not specified | Not applicable | [6] |
| Paclitaxel + MK-2206 | Various + 20 nM | Significantly decreased | Not specified | [6] |
| MK-2206 | 40 nM | Not specified | Not applicable | [6] |
| Paclitaxel + MK-2206 | Various + 40 nM | Significantly decreased | Not specified | [6] |
| MK-2206 | 80 nM | Not specified | Not applicable | [6] |
| Paclitaxel + MK-2206 | Various + 80 nM | Significantly decreased | Not specified | [6] |
Data from a study on the paclitaxel-resistant MCF-7/PTX cell line, used here as a surrogate for Ipatasertib.
Table 2: Apoptosis Induction by Paclitaxel and MK-2206 in MCF-7/PTX Cells
| Treatment | Concentration | Apoptotic Cells (%) | Reference |
| Control | - | Not specified | [6] |
| Paclitaxel | 1000 nM | Not specified | [6] |
| MK-2206 | 80 nM | Not specified | [6] |
| Paclitaxel + MK-2206 | 1000 nM + 80 nM | Significantly increased vs. single agents | [6] |
Data from a study on the paclitaxel-resistant MCF-7/PTX cell line, used here as a surrogate for Ipatasertib.
Table 3: Comparison with Other PI3K/mTOR Pathway Inhibitors in Paclitaxel-Resistant Models
| Inhibitor | Target(s) | Cell Line Model | Effect on Paclitaxel Resistance | Reference |
| MK-2206 (AKT inhibitor) | AKT1/2/3 | MCF-7/PTX (Breast) | Reverses resistance, enhances paclitaxel-induced apoptosis. | [6] |
| BKM120 (Pan-PI3K inhibitor) | PI3Kα/β/δ/γ | Radioresistant OML1-R (Oral Squamous Cell Carcinoma) | Enhances radiation sensitivity (a surrogate for chemoresistance). | [7] |
| Everolimus (mTOR inhibitor) | mTORC1 | Paclitaxel-resistant Ovarian Clear Cell Carcinoma Spheroids | Combination with 5-aza-dC shows potent anti-tumor effects. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Caption: Ipatasertib inhibits the PI3K/AKT pathway, promoting apoptosis.
Caption: Mechanisms of paclitaxel resistance in cancer cells.
Caption: Workflow for assessing drug synergy in vitro.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Establishment of Paclitaxel-Resistant Cell Lines
A common method for developing paclitaxel-resistant cell lines is through continuous exposure to gradually increasing concentrations of the drug.[9]
-
Initial Seeding: Plate the parental cancer cell line (e.g., MCF-7) in appropriate culture medium.
-
Stepwise Paclitaxel Exposure: Begin by exposing the cells to a low concentration of paclitaxel (e.g., starting at the IC20).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the paclitaxel concentration in the culture medium. This is typically done in a stepwise manner.
-
Maintenance: Maintain the resistant cell line in a medium containing a specific concentration of paclitaxel to ensure the stability of the resistant phenotype.
-
Verification: Periodically assess the level of resistance by determining the IC50 of paclitaxel and comparing it to the parental cell line. A significantly higher IC50 indicates the establishment of a resistant line.[9]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed the paclitaxel-resistant and parental cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Ipatasertib, paclitaxel, or the combination of both. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat the cells with the desired concentrations of Ipatasertib, paclitaxel, or the combination for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Determination of Synergy (Combination Index)
The Chou-Talalay method is commonly used to quantify the interaction between two drugs. The Combination Index (CI) is calculated to determine if the combination effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[10] This can be calculated using software such as CompuSyn.
Conclusion
The preclinical data strongly suggest that inhibiting the PI3K/AKT pathway is a viable strategy for overcoming paclitaxel resistance. While direct evidence for Ipatasertib in paclitaxel-resistant cell lines is emerging, data from the surrogate AKT inhibitor MK-2206 in paclitaxel-resistant breast cancer cells demonstrates a significant reversal of resistance and enhanced apoptosis when combined with paclitaxel.[6] This, coupled with the known role of the PI3K/AKT pathway in chemoresistance, provides a strong rationale for the clinical investigation of Ipatasertib in combination with paclitaxel for the treatment of paclitaxel-resistant tumors. The provided experimental protocols offer a framework for researchers to further investigate the potential of Ipatasertib and other AKT inhibitors in this setting.
References
- 1. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 2. onclive.com [onclive.com]
- 3. The Akt inhibitor MK-2206 enhances the cytotoxicity of paclitaxel (Taxol) and cisplatin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3k inhibitors (BKM120 and BYL719) as radiosensitizers for head and neck squamous cell carcinoma during radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Everolimus combined with 5-aza-2-deoxycytidine generated potent anti-tumor effects on ovarian clear cell cancer stem-like/spheroid cells by inhibiting the COL6A3-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ipatasertib plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating AKT Degradation by Ipatasertib-NH2 Dihydrochloride PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Ipatasertib-NH2 dihydrochloride-based PROTAC, INY-03-041, with other alternative AKT-targeting PROTACs. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to AKT-Targeting PROTACs
The serine/threonine kinase AKT is a pivotal node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers. While traditional small molecule inhibitors can block the catalytic activity of AKT, they often face challenges such as the development of resistance and off-target effects. Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the targeted degradation of the entire protein, thereby eliminating both its catalytic and non-catalytic functions.
Ipatasertib, a potent and selective ATP-competitive pan-AKT inhibitor, has been effectively repurposed as a warhead for PROTACs. The this compound-based PROTAC, INY-03-041, links Ipatasertib-NH2 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce the degradation of AKT. This guide will delve into the experimental validation of AKT degradation by INY-03-041 and compare its performance with other notable AKT PROTACs.
Comparative Performance of AKT PROTACs
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of INY-03-041 and its alternatives in various cancer cell lines.
| PROTAC | Warhead Type | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| INY-03-041 | ATP-competitive (Ipatasertib-NH2) | CRBN | MDA-MB-468 | Not explicitly stated, but maximal degradation observed between 100-250 nM | >90% | [1] |
| BT474 | Not explicitly stated, but potent degradation observed | Not explicitly stated | [2] | |||
| MS170 (Compound 25) | ATP-competitive (GDC-0068 derivative) | CRBN | BT474 | 32 ± 18 | >90% | [3][4][5] |
| PC-3 | Less potent than in BT474 | Not explicitly stated | [2] | |||
| MDA-MB-468 | Less potent than in BT474 | Not explicitly stated | [2] | |||
| MS98 (Compound 13) | ATP-competitive (GDC-0068 derivative) | VHL | BT474 | 78 ± 64 | >90% | [2][6] |
| PC-3 | Similar potency to INY-03-041 | Not explicitly stated | [2] | |||
| MDA-MB-468 | Less potent than INY-03-041 | Not explicitly stated | [2] | |||
| MS15 (Compound 62) | Allosteric (ARQ-092 derivative) | VHL | SW620 | 23 ± 16 | ~100% | [7][8][9] |
| MS21 | ATP-competitive (AZD5363 derivative) | VHL | PC-3 | 8.8 | >90% | [10] |
| BT474 | Potent degradation observed | Not explicitly stated | [10] |
Table 1: Comparative Degradation Efficiency (DC50 and Dmax) of AKT PROTACs. This table highlights the degradation potency of various AKT PROTACs in different cancer cell lines. Lower DC50 values indicate higher potency.
| PROTAC | Target | IC50 (nM) | Kd (nM) | Reference |
| INY-03-041 | AKT1 | 2.0 | Not Reported | [11][12] |
| AKT2 | 6.8 | Not Reported | [11][12] | |
| AKT3 | 3.5 | Not Reported | [11][12] | |
| MS170 | AKT1 | Not Reported | 1.3 | [3][4][5] |
| AKT2 | Not Reported | 77 | [3][4][5] | |
| AKT3 | Not Reported | 6.5 | [3][4][5] | |
| MS98 | AKT1 | Not Reported | 4 | [13] |
| AKT2 | Not Reported | 140 | [13] | |
| AKT3 | Not Reported | 8.1 | [13] | |
| MS15 | AKT1 | 798 | Not Reported | [7][13][14] |
| AKT2 | 90 | Not Reported | [7][13][14] | |
| AKT3 | 544 | Not Reported | [7][13][14] |
Table 2: Biochemical Potency (IC50 and Kd) of AKT PROTACs. This table presents the inhibitory concentration (IC50) and binding affinity (Kd) of the PROTACs for AKT isoforms. Lower values indicate stronger inhibition and binding.
Experimental Protocols
Accurate validation of PROTAC-induced protein degradation is crucial. Below are detailed protocols for key experiments.
Western Blot for AKT Degradation
This protocol is a synthesized standard procedure based on common practices for analyzing PROTAC-induced protein degradation.[15]
1. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-468, BT474, PC-3) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response range of the PROTAC (e.g., 10 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 12, 24, or 48 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total AKT, AKT isoforms, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo)
This protocol provides a general framework for assessing the effect of PROTACs on cell proliferation.[16][17]
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control.
3. Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).
4. Viability Measurement:
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure the luminescence.
5. Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the cell viability against the PROTAC concentration and use a non-linear regression model to calculate the GI50 (concentration for 50% growth inhibition).
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in AKT degradation by this compound PROTAC, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of AKT degradation by Ipatasertib-NH2 PROTAC.
Caption: Experimental workflow for Western Blot analysis of AKT degradation.
Caption: Logical comparison of Ipatasertib-NH2 PROTAC with alternatives.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MS170 | AKT PROTAC degrader | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.cn [glpbio.cn]
- 6. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. INY-03-041|COA [dcchemicals.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. dovepress.com [dovepress.com]
- 17. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of Ipatasertib-NH2 Dihydrochloride: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Ipatasertib-NH2 dihydrochloride, a ligand for the target protein AKT used in PROTAC research.[1] Adherence to these guidelines is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE should be worn at all times when handling this compound:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or glasses | Protects against splashes and airborne particles. |
| Hand Protection | Impervious disposable gloves (e.g., Nitrile) | Prevents skin contact with the chemical.[3] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
General Handling Precautions:
-
Avoid inhalation of dust or fumes. Handle in a well-ventilated area or under a fume hood.[3]
-
Prevent contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[2]
-
Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[2] It is imperative to prevent the chemical from entering drains or waterways to avoid environmental contamination.[2]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is suitable for chemical waste, properly sealed, and stored in a designated secondary containment area.
-
-
Labeling:
-
Clearly label the waste container with the chemical name ("this compound waste"), the primary hazard ("Harmful"), and the date of accumulation.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste contractor with all available information regarding the chemical's hazards.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spill from spreading by using absorbent materials.
-
Clean-up:
-
For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.
-
Avoid generating dust.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ipatasertib-NH2 dihydrochloride
Essential Safety and Handling Guide for Ipatasertib-NH2 Dihydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling potent pharmaceutical compounds and should be implemented to ensure personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound that requires careful handling to prevent exposure. While a specific Safety Data Sheet (SDS) was not identified, related compounds are classified as hazardous. General hazards associated with potent antineoplastic agents include skin and eye irritation, allergic skin reactions, and potential reproductive toxicity. All handling should occur in designated areas, such as a laboratory with controlled access and appropriate engineering controls.
The selection of Personal Protective Equipment (PPE) is critical to minimize exposure. The following table summarizes the recommended PPE for various handling activities.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Double chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles)- Respiratory protection (e.g., N95 respirator) in case of potential spills or damaged packaging.[1] |
| Weighing & Reconstitution | - Double chemotherapy-tested gloves- Disposable, low-permeability gown with back closure.[1]- Eye protection (chemical splash goggles)- Face shield- Respiratory protection (e.g., N95 respirator or a Powered Air-Purifying Respirator (PAPR) for highly potent compounds).[2][3] |
| Handling Solutions | - Double chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles) |
| Waste Disposal | - Double chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles) |
Note: Gowns should be changed every two to three hours or immediately after a spill.[1] All PPE should be disposed of as hazardous waste after use.
Procedural Guidance: From Receipt to Disposal
Adherence to standardized protocols is essential for the safe handling of this compound. The following step-by-step procedures outline the lifecycle of the compound within a laboratory setting.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Don PPE: Before handling the package, put on a single pair of chemotherapy-tested gloves and eye protection.
-
Transport: Transport the package to the designated hazardous drug handling area.
-
Unpack: Unpack the compound inside a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure.[4]
-
Store: Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.[4] The storage area should be under negative pressure with at least 12 air changes per hour (ACPH).[4]
Preparation and Handling (Weighing and Reconstitution)
-
Work Area Preparation: All manipulations of powdered this compound should be performed within a C-PEC to minimize the risk of aerosolization and exposure.
-
Don Full PPE: Wear double chemotherapy-tested gloves, a disposable gown, chemical splash goggles, and a face shield. Use appropriate respiratory protection.
-
Weighing: Use a dedicated weighing vessel. Handle the powder carefully to avoid generating dust.
-
Reconstitution: Add solvent slowly to the powder. Keep the container opening covered as much as possible during this process.
-
Labeling: Clearly label the final solution with the compound name, concentration, date, and hazard symbols.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all disposable materials as hazardous waste.
Spill Management
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Don PPE: Put on a full set of PPE, including respiratory protection, before re-entering the area.
-
Contain: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid aerosolizing the powder.
-
Clean: Clean the spill area from the outer edge inward. Use a deactivating agent if available, followed by a thorough cleaning with detergent and water.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste in designated, leak-proof, and puncture-resistant containers.[5][6]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Segregation: Segregate all hazardous waste from regular trash. This includes unused compounds, empty vials, contaminated PPE, and cleaning materials.[7]
-
Containers: Use designated, leak-proof, and puncture-resistant hazardous waste containers. These are typically color-coded (e.g., black for hazardous pharmaceutical waste) and clearly labeled "Hazardous Drug Waste".[5][8]
-
Sharps: All needles and syringes must be disposed of in a designated sharps container labeled for hazardous drug waste.
-
Collection: Once full, seal the waste containers securely.
-
Removal: Hazardous waste must be handled and removed by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[5][7] A hazardous waste manifest must be maintained to document the disposal process.[9]
Visual Workflow and Emergency Protocols
To ensure clarity and immediate understanding of the required procedures, the following diagrams illustrate the safe handling workflow and emergency response actions.
Caption: Workflow for safe handling and disposal of this compound.
Caption: Emergency response protocol for exposure to this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. aiha.org [aiha.org]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. ph.health.mil [ph.health.mil]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. medicalwastepros.com [medicalwastepros.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
